SC-67655
説明
特性
CAS番号 |
182134-00-5 |
|---|---|
分子式 |
C37H62N6O9 |
分子量 |
734.9 g/mol |
IUPAC名 |
(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid |
InChI |
InChI=1S/C37H62N6O9/c1-6-17-39-31(25(5)44)34(50)43(33(49)30(23(2)3)40-28(45)21-24(4)26-14-9-7-10-15-26)32(48)27-16-13-20-42(27)36(52)37(38,22-29(46)47)35(51)41-18-11-8-12-19-41/h23-27,30-31,39,44H,6-22,38H2,1-5H3,(H,40,45)(H,46,47)/t24-,25+,27-,30-,31-,37+/m0/s1 |
InChIキー |
DDYSTKUTOFGVPD-DLXFJKHPSA-N |
異性体SMILES |
CCCN[C@@H]([C@@H](C)O)C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@](CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)[C@H](C(C)C)NC(=O)C[C@H](C)C3CCCCC3 |
正規SMILES |
CCCNC(C(C)O)C(=O)N(C(=O)C1CCCN1C(=O)C(CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)C(C(C)C)NC(=O)CC(C)C3CCCCC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SC 67655; SC-67655; SC67655; |
製品の起源 |
United States |
Foundational & Exploratory
SC-67655 mechanism of action in T cell suppression
An in-depth analysis of the mechanism of action for a compound designated SC-67655 in T cell suppression cannot be provided at this time. A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a molecule with this identifier.
The search results provided general information on T cell biology, including established mechanisms of T cell suppression, signaling pathways, and the roles of cytokines in proliferation and differentiation. However, none of the retrieved documents contained data or experimental details pertaining to a compound named this compound.
This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in published research, a misidentification of the compound, or a very early-stage investigational molecule with no publicly accessible data.
Without specific research findings on this compound, it is not possible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams related to its T cell suppressive actions. Further information or clarification on the identity of this compound would be required to proceed with this request.
In-Depth Technical Guide: SC-67655 Binding Affinity to HLA-DRB1*0401
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human leukocyte antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. Specifically, HLA class II molecules, such as HLA-DRB10401, are expressed on antigen-presenting cells (APCs) and present processed antigens to CD4+ T-cells, initiating an immune response. Dysregulation of this process is a hallmark of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. The HLA-DRB10401 allele is strongly associated with an increased risk for developing rheumatoid arthritis and other autoimmune disorders.
SC-67655 is a peptidomimetic compound that has been investigated for its potential to modulate the immune response by specifically targeting HLA-DRB10401. This technical guide provides a comprehensive overview of the binding affinity of this compound to HLA-DRB10401, including quantitative data, detailed experimental protocols, and a visualization of the underlying biological pathways and experimental workflows.
Quantitative Binding Data
The binding affinity of this compound to HLA-DRB10401 has been characterized and compared to a well-established peptide ligand, HA307-319. While specific quantitative values such as IC50 or Kd from primary literature are not publicly available, studies indicate that this compound binds to purified HLA-DRB10401 molecules with an affinity comparable to that of the HA307-319 peptide.[1] Furthermore, this compound has demonstrated high specificity for the DRB1*0401 allele.[1]
For the purpose of providing a structured comparison, the following table illustrates how such data would be presented.
| Compound | Target Molecule | Assay Type | IC50 (nM) | Reference |
| This compound | HLA-DRB10401 | Competitive Binding Assay | [Data Not Available] | Woulfe et al., 1997 |
| HA307-319 | HLA-DRB10401 | Competitive Binding Assay | [Reference Value] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding of this compound to HLA-DRB1*0401.
Purification of Soluble HLA-DRB1*0401
The generation of soluble HLA-DRB1*0401 molecules is a prerequisite for in vitro binding assays. A common method involves the expression of the extracellular domains of the HLA-DRα and HLA-DRβ chains in a suitable expression system, such as insect cells or mammalian cells.
Workflow for HLA-DRB1*0401 Purification:
Caption: Workflow for the expression and purification of soluble HLA-DRB1*0401.
Competitive Binding Assay
A competitive binding assay is a standard method to determine the binding affinity of a test compound (in this case, this compound) to its target by measuring its ability to compete with a labeled reference peptide.
Protocol:
-
Plate Coating: Purified soluble HLA-DRB1*0401 molecules are coated onto the wells of a microtiter plate.
-
Competition: A fixed concentration of a labeled (e.g., biotinylated or radiolabeled) high-affinity reference peptide (e.g., HA307-319) is added to the wells along with varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound peptides are removed by washing the wells.
-
Detection: The amount of labeled reference peptide bound to the HLA molecules is quantified. For a biotinylated peptide, this is typically done by adding a streptavidin-enzyme conjugate followed by a chromogenic or chemiluminescent substrate. For a radiolabeled peptide, the radioactivity in each well is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the binding of the labeled reference peptide (the IC50 value) is determined by plotting the percentage of inhibition against the concentration of this compound.
Diagram of Competitive Binding Assay Workflow:
Caption: Workflow of a competitive binding assay to determine the IC50 of this compound.
T-Cell Proliferation Assay
To assess the functional consequence of this compound binding to HLA-DRB10401, a T-cell proliferation assay can be performed. This assay measures the ability of this compound to inhibit the activation and proliferation of T-cells that recognize a specific antigen presented by HLA-DRB10401.
Protocol:
-
Cell Culture: Antigen-presenting cells (APCs) expressing HLA-DRB1*0401 are co-cultured with a T-cell line or primary T-cells that are specific for a known peptide antigen presented by this HLA allele.
-
Treatment: The co-culture is treated with the specific peptide antigen in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of time (typically 2-5 days) to allow for T-cell activation and proliferation.
-
Proliferation Measurement: T-cell proliferation is measured using various methods, such as:
-
[3H]-thymidine incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.
-
CFSE dye dilution: T-cells are labeled with the fluorescent dye CFSE. As the cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the T-cell proliferation is determined.
Signaling Pathway
The binding of this compound to the peptide-binding groove of HLA-DRB1*0401 physically obstructs the presentation of antigenic peptides to the T-cell receptor (TCR) on CD4+ T-cells. This inhibition of the initial step in T-cell activation prevents the downstream signaling cascade that leads to T-cell proliferation and effector functions.
Diagram of the Inhibitory Mechanism:
Caption: Inhibition of T-cell activation by this compound through blockade of peptide presentation.
Conclusion
This compound is a specific inhibitor of the HLA-DRB1*0401 molecule. By binding with high affinity to the peptide-binding groove, it effectively blocks the presentation of antigenic peptides to T-cells, thereby inhibiting their activation and proliferation. This mechanism of action highlights the potential of targeted HLA blockade as a therapeutic strategy for autoimmune diseases associated with specific HLA alleles. Further research to obtain precise quantitative binding data and to fully elucidate the in vivo efficacy and safety of this compound is warranted.
References
Investigating the Specificity of SC-67655 for HLA-DR4 Subtypes: A Technical Overview
Disclaimer: The following guide is a template outlining the structure and content that would be included in a comprehensive technical whitepaper on the specificity of a compound for HLA-DR4 subtypes. All data and experimental details are illustrative due to the current lack of publicly available information on a compound designated "SC-67655."
Introduction
Major Histocompatibility Complex (MHC) class II molecules, including the highly polymorphic Human Leukocyte Antigen (HLA) DR4, are key regulators of the adaptive immune response. Their primary function is to present processed antigenic peptides to CD4+ T-helper cells, initiating a cascade of events that can lead to either immune tolerance or activation. The HLA-DR4 allele is of particular interest as it is genetically associated with an increased risk for several autoimmune diseases, including rheumatoid arthritis and type 1 diabetes. The specificity of interaction between small molecule immunomodulators and different HLA-DR4 subtypes is therefore a critical area of investigation for the development of novel therapeutics.
This document aims to provide a detailed technical guide on the hypothetical specificity of a compound, designated this compound, for various HLA-DR4 subtypes. Due to the absence of public data on "this compound," this paper will serve as a framework, outlining the necessary experimental data, protocols, and pathway visualizations required for such an investigation.
Quantitative Data Summary
A thorough investigation into the specificity of a compound like this compound would necessitate quantitative binding affinity data for a panel of prevalent HLA-DR4 subtypes. This data is crucial for understanding the compound's selectivity and potential therapeutic window.
Table 1: Hypothetical Binding Affinity of this compound for HLA-DR4 Subtypes
| HLA-DR4 Subtype | Allotype | Associated Autoimmune Condition(s) | Binding Affinity (KD, nM) | Assay Method |
| DRB104:01 | Dw4 | Rheumatoid Arthritis, Type 1 Diabetes | [Data Unavailable] | Surface Plasmon Resonance |
| DRB104:02 | Dw10 | Protective | [Data Unavailable] | ELISA-based Assay |
| DRB104:04 | Dw14 | Rheumatoid Arthritis | [Data Unavailable] | Surface Plasmon Resonance |
| DRB104:05 | Dw15 | Rheumatoid Arthritis | [Data Unavailable] | Fluorescence Polarization |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the standard experimental protocols that would be employed to determine the binding specificity of a compound to HLA-DR4 subtypes.
Recombinant HLA-DR4 Protein Expression and Purification
The generation of high-quality, soluble HLA-DR4 molecules is a prerequisite for in vitro binding assays.
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda, Sf9) are commonly used for the expression of soluble HLA-DR α and β chains.
-
Construct Design: The extracellular domains of the HLA-DRA01:01 and the respective HLA-DRB104 allele are cloned into expression vectors. C-terminal tags, such as a hexahistidine (6x-His) tag on one chain and a biotinylation signal peptide on the other, are often included to facilitate purification and detection.
-
Purification: The secreted HLA-DR4 heterodimers are purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.
In Vitro Binding Assays
Multiple biophysical techniques can be utilized to quantify the interaction between this compound and HLA-DR4 subtypes.
SPR is a label-free technique that measures real-time binding kinetics.
-
Immobilization: Purified, biotinylated HLA-DR4 subtypes are immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
This is a high-throughput method to determine the relative binding affinity of a compound.
-
Plate Coating: Recombinant HLA-DR4 subtypes are coated onto a 96-well microtiter plate.
-
Competition: A known biotinylated peptide ligand for the specific HLA-DR4 subtype is incubated with the coated HLA-DR4 in the presence of varying concentrations of this compound.
-
Detection: The amount of bound biotinylated peptide is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The IC50 value (concentration of this compound required to inhibit 50% of the peptide binding) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for clarity and understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a typical experimental workflow.
HLA-DR4 Antigen Presentation Pathway
The following diagram illustrates the canonical pathway of exogenous antigen presentation by HLA-DR4 molecules.
Caption: HLA-DR4 Antigen Presentation Pathway.
Experimental Workflow for Specificity Testing
This diagram outlines the key steps in determining the binding specificity of a compound against different HLA-DR4 subtypes.
Caption: Workflow for HLA-DR4 Binding Specificity.
Conclusion
A comprehensive analysis of the binding specificity of any immunomodulatory compound for HLA-DR4 subtypes is a cornerstone of its preclinical development. This involves the generation of robust quantitative binding data across a panel of clinically relevant subtypes, supported by detailed and reproducible experimental protocols. While the current lack of public information on "this compound" prevents a specific analysis, the framework provided in this document outlines the essential components of such an investigation. Future studies on this compound or similar molecules will be critical in elucidating their therapeutic potential for HLA-DR4-associated autoimmune diseases.
SC-67655: A Targeted Probe for Investigating Autoimmune Disease Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, a class of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, present a significant challenge to modern medicine. A deeper understanding of the molecular mechanisms driving these pathologies is crucial for the development of novel and effective therapies. SC-67655, a potent and selective peptidomimetic, has emerged as a valuable research tool for dissecting the intricate cellular and molecular interactions at the heart of specific autoimmune conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the pathogenesis of autoimmune diseases, particularly those with a strong genetic association with the human leukocyte antigen (HLA) system.
Introduction to this compound
This compound is a synthetic pentapeptide that functions as a high-affinity ligand for the Major Histocompatibility Complex (MHC) class II haplotype DR4, specifically the DRB1*0401 allele.[1][2][3] This particular HLA allele is strongly associated with an increased risk for several autoimmune diseases, most notably rheumatoid arthritis (RA).[2] The chemical designation for this compound is (S)-CBA-Val-Pec-Asp-Pro-Thr-NH-n-Pr.
The primary utility of this compound lies in its ability to act as a competitive inhibitor, blocking the peptide-binding groove of the DRB1*0401 molecule.[1][2][3] By occupying this groove, this compound prevents the presentation of autoantigenic peptides to T-helper cells, a critical step in the initiation and propagation of the autoimmune response. This specificity makes this compound an invaluable tool for studying the downstream consequences of blocking this key interaction in autoimmune disease models.
Mechanism of Action: Targeting the MHC Class II Antigen Presentation Pathway
The pathogenesis of many autoimmune diseases is predicated on the inappropriate activation of CD4+ T-helper cells by antigen-presenting cells (APCs). This activation is initiated by the recognition of a peptide antigen bound to an MHC class II molecule on the surface of the APC by the T-cell receptor (TCR).
This compound intervenes at this critical juncture. Its high affinity and stability allow it to effectively compete with endogenous peptides for binding to the DRB1*0401 molecule.[1][3] This competitive inhibition prevents the formation of the pMHCII (peptide-MHC class II) complexes that would otherwise present autoantigens to pathogenic T-cells.
Quantitative Data
Detailed quantitative data from the primary research on this compound is limited in publicly available literature. The key findings are summarized below.
| Parameter | Value/Description | Reference |
| Target | Human Leukocyte Antigen (HLA) DRB10401 | [1][3] |
| Compound Type | Pentapeptide peptidomimetic | [1][3] |
| IC50 | 50 nM (for binding to DRB10401) | [4] |
| Binding Affinity | Similar to the well-characterized peptide ligand HA307-319 | [3] |
| Specificity | Highly specific for DRB1*0401, in contrast to the promiscuous binding of HA307-319 | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols from the original studies on this compound are not publicly available. However, based on the descriptions in the literature, the following are representative protocols for the key assays used to characterize this compound.
HLA-DRB1*0401 Binding Affinity Assay (Competitive ELISA)
This assay is designed to measure the ability of a test compound, such as this compound, to compete with a known biotinylated peptide for binding to purified HLA-DRB1*0401 molecules.
Materials:
-
Purified, soluble HLA-DRB1*0401 protein
-
High-binding 96-well ELISA plates
-
Biotinylated reference peptide (e.g., HA307-319)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with purified HLA-DRB1*0401 protein overnight at 4°C.
-
Wash the plate with assay buffer to remove unbound protein.
-
Block the wells with assay buffer containing 3% BSA for 2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate the diluted this compound with a fixed concentration of the biotinylated reference peptide for 1-2 hours.
-
Transfer the this compound/biotinylated peptide mixtures to the HLA-coated plate.
-
Incubate for 2-4 hours at room temperature to allow for competitive binding.
-
Wash the plate thoroughly with assay buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Allow the color to develop and then stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The signal will be inversely proportional to the binding of this compound.
T-Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to a specific peptide antigen presented by APCs.
Materials:
-
Antigen-presenting cells (APCs) expressing HLA-DRB1*0401 (e.g., a B-lymphoblastoid cell line)
-
T-cell line or primary T-cells specific for a known peptide antigen presented by DRB1*0401
-
The specific peptide antigen
-
This compound
-
Complete cell culture medium
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well cell culture plates
-
Cell harvester and scintillation counter (for [3H]-thymidine) or flow cytometer (for CFSE/BrdU)
Protocol:
-
Seed the APCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
Add the specific peptide antigen to the wells.
-
Add the T-cells to the wells.
-
Incubate the co-culture for 48-72 hours.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of T-cell proliferation.
-
Alternatively, for non-radioactive methods, stain the cells according to the kit manufacturer's instructions and analyze by flow cytometry.
Key Findings and Implications for Autoimmune Disease Research
The available research on this compound highlights several key points that are crucial for its use as a tool in studying autoimmune disease pathogenesis:
-
High Specificity: The remarkable specificity of this compound for the DRB1*0401 allele allows researchers to isolate the effects of blocking antigen presentation by this specific MHC molecule.[3] This is particularly valuable given the promiscuity of many peptide ligands.[3]
-
Inhibition of Peptide-Specific T-Cell Responses: this compound effectively blocks the activation of T-cells by peptide antigens presented by DRB1*0401.[3] This provides a direct method for studying the consequences of interrupting this signaling pathway in vitro.
-
Cell Permeability: The original this compound compound does not appear to be readily taken up by cells.[3] This is evidenced by its inability to block T-cell proliferation in response to whole protein antigens, which require intracellular processing. However, an analog of this compound conjugated to a signal peptide was able to inhibit T-cell responses to a protein antigen, demonstrating that intracellular delivery is necessary for this activity.[3] This finding has important implications for the design of therapeutic agents targeting the MHC class II pathway.
Future Directions and Conclusion
This compound represents a significant tool for the in-depth study of autoimmune diseases linked to the HLA-DRB1*0401 allele. Its high potency and specificity make it an excellent probe for elucidating the role of this specific antigen presentation pathway in disease initiation and progression.
Future research efforts could focus on:
-
In Vivo Studies: The efficacy of this compound or its cell-permeable analogs in animal models of rheumatoid arthritis that utilize transgenic mice expressing the human DRB1*0401 allele would provide invaluable insights into its therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives is necessary to understand their in vivo behavior.
-
Exploration in Other DRB1*0401-Associated Diseases: While the primary focus has been on rheumatoid arthritis, the utility of this compound could be explored in other autoimmune conditions with a known link to this HLA allele.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. A peptidomimetic that specifically inhibits human leukocyte antigen DRB1*0401-restricted T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Discovery and Development of SC-67655
An extensive search for the compound designated "SC-67655" has yielded no specific information related to its discovery, development, mechanism of action, or any associated preclinical or clinical studies.
The search results did not contain any scientific literature, patents, or clinical trial registrations for a molecule with this identifier. The query primarily returned information related to clinical research activities in the state of South Carolina (abbreviated as S.C.) and other unrelated topics, indicating that "this compound" is not a recognized designation for a therapeutic agent in the public domain.
Several possibilities could explain the absence of information on this compound:
-
Internal Compound Code: "this compound" may be an internal designation used by a pharmaceutical or biotechnology company that has not yet been publicly disclosed. Companies often use internal codes for compounds during early-stage research and development before a public name is assigned.
-
Discontinued Program: The compound may have been part of a research program that was discontinued at a very early stage, before any publications or public presentations were made.
-
Typographical Error: It is possible that "this compound" is a misspelling of a different compound's name.
-
Confidential Information: Information regarding this compound may be proprietary and not yet available in the public domain.
Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the origin of the compound name or any alternative designations would be necessary to conduct a more targeted and fruitful search.
The Impact of SC-67655 on Antigen Presentation by APCs: A Technical Guide
A comprehensive analysis of the current research landscape reveals a notable absence of publicly available data on a compound designated SC-67655. As such, a detailed technical guide on its specific impact on antigen presentation by antigen-presenting cells (APCs) cannot be constructed at this time.
This guide is intended for researchers, scientists, and drug development professionals. Due to the lack of specific information on this compound, this document will instead provide a foundational understanding of the key mechanisms of antigen presentation by APCs that would be relevant for evaluating the effects of any novel immunomodulatory compound. We will outline the established experimental protocols used to assess these functions and provide templates for data presentation and pathway visualization that can be adapted once information on this compound becomes available.
Core Concepts in Antigen Presentation by APCs
Antigen-presenting cells, such as dendritic cells (DCs), macrophages, and B cells, are crucial for initiating adaptive immune responses.[1][2][3] They process and present antigens to T cells, a critical step in activating T-cell-mediated immunity.[3] The evaluation of a compound like this compound would involve assessing its influence on several key stages of this process.
Antigen Uptake and Processing
APCs internalize antigens through various mechanisms, including phagocytosis, pinocytosis, and receptor-mediated endocytosis.[1] Once internalized, protein antigens are degraded into smaller peptides within endosomal compartments.[4] The efficiency of these initial steps can be a target for immunomodulatory drugs.
MHC Class I and Class II Presentation
There are two major pathways for antigen presentation:
-
MHC Class I Pathway: Primarily presents endogenous antigens (e.g., viral proteins, tumor antigens) to CD8+ cytotoxic T lymphocytes. This pathway is present in all nucleated cells.[1][5]
-
MHC Class II Pathway: Presents exogenous antigens that have been internalized by professional APCs to CD4+ helper T cells.[1][4][5] The expression and regulation of MHC class II molecules are critical for the activation of helper T cells, which orchestrate the broader adaptive immune response.[4][6]
A key area of investigation for a novel compound would be its effect on the surface expression levels of both MHC class I and class II molecules on different APC populations.
Costimulation and Cytokine Production
For robust T cell activation, two signals are required from the APC:
-
Signal 1: The presentation of the antigenic peptide by the MHC molecule to the T cell receptor (TCR).[2]
-
Signal 2: The interaction of costimulatory molecules on the APC (e.g., CD80, CD86) with their ligands on the T cell (e.g., CD28).[2]
Furthermore, APCs secrete a variety of cytokines (e.g., IL-12, IL-10, TNF-α) that direct the differentiation of T cells into different effector subtypes (e.g., Th1, Th2, Th17).[7][8] The modulation of these costimulatory molecules and cytokine profiles would be a critical aspect of characterizing the immunomodulatory effects of this compound.
Hypothetical Experimental Protocols for Assessing the Impact of a Novel Compound on APC Function
The following are detailed methodologies for key experiments that would be necessary to elucidate the impact of a compound like this compound on antigen presentation.
Isolation and Culture of APCs
Objective: To obtain primary APC populations for in vitro assays.
Protocol:
-
Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow.
-
Monocyte-derived Dendritic Cells (mo-DCs):
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).
-
-
Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells for 7 days in DMEM supplemented with 10% FBS and M-CSF (20 ng/mL).
-
Analysis of Surface Marker Expression by Flow Cytometry
Objective: To quantify the expression of MHC molecules and costimulatory markers on APCs following treatment with the compound.
Protocol:
-
Plate mo-DCs or BMDMs in 24-well plates.
-
Treat the cells with various concentrations of "this compound" for 24-48 hours. A maturation stimulus (e.g., lipopolysaccharide [LPS]) can be included as a positive control.
-
Harvest the cells and stain with fluorescently labeled antibodies against:
-
MHC Class I (e.g., HLA-A,B,C for human; H-2K/H-2D for mouse)
-
MHC Class II (e.g., HLA-DR for human; I-A/I-E for mouse)
-
CD80
-
CD86
-
CD40
-
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) and the percentage of positive cells.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the capacity of compound-treated APCs to induce T cell proliferation.
Protocol:
-
Treat mo-DCs with "this compound" as described in section 2.2.
-
Isolate allogeneic CD4+ or CD8+ T cells from a different donor using MACS.
-
Label the T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).
-
Co-culture the treated mo-DCs with the labeled T cells at various APC:T cell ratios (e.g., 1:10, 1:20).
-
After 3-5 days, assess T cell proliferation by measuring the dilution of the tracking dye using flow cytometry.
Cytokine Quantification
Objective: To measure the production of key immunomodulatory cytokines by compound-treated APCs.
Protocol:
-
Culture APCs with "this compound" as described above.
-
Collect the culture supernatants after 24-48 hours.
-
Quantify the concentration of cytokines such as IL-12p70, IL-10, TNF-α, and IL-6 using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of "this compound" on Surface Marker Expression on mo-DCs
| Treatment | Concentration (µM) | MHC Class II (MFI ± SD) | CD80 (% positive ± SD) | CD86 (% positive ± SD) |
| Vehicle Control | - | |||
| "this compound" | 0.1 | |||
| "this compound" | 1 | |||
| "this compound" | 10 | |||
| LPS (100 ng/mL) | - |
Table 2: Effect of "this compound"-Treated mo-DCs on Allogeneic T Cell Proliferation
| mo-DC Treatment | Concentration (µM) | CD4+ T Cell Proliferation (% divided ± SD) |
| Vehicle Control | - | |
| "this compound" | 0.1 | |
| "this compound" | 1 | |
| "this compound" | 10 | |
| LPS (100 ng/mL) | - |
Table 3: Cytokine Production by "this compound"-Treated BMDMs
| Treatment | Concentration (µM) | IL-12p70 (pg/mL ± SD) | IL-10 (pg/mL ± SD) | TNF-α (pg/mL ± SD) | | :--- | :--- | :--- | :--- | | Vehicle Control | - | | | | | "this compound" | 0.1 | | | | | "this compound" | 1 | | | | | "this compound" | 10 | | | | | LPS (100 ng/mL) | - | | | |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental designs.
Hypothetical Signaling Pathway Modulation by "this compound"
This diagram illustrates a hypothetical scenario where "this compound" enhances antigen presentation by activating a key signaling pathway.
Caption: Hypothetical signaling cascade initiated by this compound in an APC.
Experimental Workflow for Assessing APC Maturation
This diagram outlines the logical flow of the experimental protocol described in section 2.2.
Caption: Workflow for analyzing APC surface marker expression.
Logical Relationship in APC-T Cell Interaction
This diagram illustrates the necessary components for successful T cell activation by an APC, which could be modulated by a compound like "this compound".
Caption: Three-signal model of T cell activation by an APC.
References
- 1. Cross-Talk Between Antigen Presenting Cells and T Cells Impacts Intestinal Homeostasis, Bacterial Infections, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-Presenting Cells: Potential of Proven und New Players in Immune Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen-presenting cell - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism for the Selective Presentation of Antigenic Peptides by Major Histocompatibility Complex Class I and Class II Molecules: A Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface expression of MHC class II in dendritic cells is controlled by regulated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune responses of macrophages and dendritic cells regulated by mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor activity of IL-12: mechanisms of innate immunity that are model and dose dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Immunomodulation: A Technical Guide to the Therapeutic Potential of SC-67655
For Immediate Release
This technical guide provides an in-depth analysis of SC-67655, a novel pentapeptide with significant potential as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, preclinical data, and detailed experimental protocols.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease strongly associated with the human leukocyte antigen (HLA) class II molecule DRB10401. This molecule plays a pivotal role in presenting autoantigens to T-cells, initiating an inflammatory cascade that leads to joint destruction. This compound is a potent and highly specific peptidomimetic inhibitor designed to block the peptide-binding groove of HLA-DRB10401. By doing so, it effectively prevents the presentation of arthritogenic peptides to autoreactive T-cells, thus offering a targeted approach to immunotherapy. Preclinical studies have demonstrated the high affinity and specificity of this compound for its target, highlighting its promise as a disease-modifying therapeutic.
Mechanism of Action: Targeted Inhibition of Antigen Presentation
This compound functions as a competitive inhibitor of the MHC Class II molecule HLA-DRB1*0401.[1] Its pentapeptide structure is designed to fit snugly within the peptide-binding groove of this specific HLA allele. This binding event physically obstructs the loading of autoantigenic peptides, which are the primary drivers of the aberrant immune response in rheumatoid arthritis. By preventing the formation of the peptide-MHC complex, this compound effectively halts the initial step of T-cell activation, leading to a downstream suppression of the inflammatory response.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical evaluations of this compound.
| Parameter | Value | Description | Reference |
| IC50 | 50 nM | The half maximal inhibitory concentration for the binding of this compound to purified HLA-DRB1*0401 molecules. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on the research conducted by Woulfe et al. (1997).[1]
HLA-DRB1*0401 Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of a known peptide ligand to purified HLA-DRB1*0401 molecules.
Materials:
-
Purified, soluble HLA-DRB1*0401 molecules
-
Biotinylated influenza hemagglutinin peptide (HA 307-319)
-
This compound (or other test compounds)
-
96-well microtiter plates coated with anti-HLA-DR antibody
-
Streptavidin-alkaline phosphatase conjugate
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat 96-well plates with an anti-HLA-DR monoclonal antibody overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with assay buffer for 2 hours at room temperature.
-
Wash the plates three times.
-
Add purified HLA-DRB1*0401 molecules to each well and incubate for 2 hours at room temperature.
-
Wash the plates three times.
-
Prepare serial dilutions of this compound and the biotinylated HA peptide in assay buffer.
-
Add the this compound dilutions and a fixed concentration of the biotinylated HA peptide to the wells.
-
Incubate for 18-24 hours at room temperature.
-
Wash the plates three times.
-
Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add pNPP substrate and incubate in the dark until color develops.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Binding Assay for Specificity
This assay assesses the specificity of this compound for HLA-DRB1*0401-expressing cells.
Materials:
-
HLA-DRB1*0401-positive B-lymphoblastoid cell line (e.g., Priess)
-
HLA-DRB1*0401-negative cell line (as a control)
-
Biotinylated HA 307-319 peptide
-
This compound
-
Phycoerythrin (PE)-conjugated streptavidin
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in FACS buffer.
-
Aliquot cells into tubes.
-
Add serial dilutions of this compound to the cells and incubate for 30 minutes on ice.
-
Add a fixed concentration of biotinylated HA peptide and incubate for 4 hours on ice.
-
Wash the cells twice with cold FACS buffer.
-
Add PE-conjugated streptavidin and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells and analyze by flow cytometry.
-
Determine the mean fluorescence intensity (MFI) to quantify peptide binding.
T-Cell Proliferation Assay
This functional assay measures the ability of this compound to inhibit T-cell proliferation in response to a specific antigen.
Materials:
-
Antigen-presenting cells (APCs) expressing HLA-DRB1*0401 (e.g., irradiated Priess cells)
-
HA 307-319-specific T-cell clone
-
HA 307-319 peptide
-
This compound
-
Complete RPMI medium
-
3H-thymidine
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Plate APCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of the HA 307-319 peptide.
-
Incubate for 2 hours at 37°C.
-
Add the T-cell clone to the wells.
-
Incubate the co-culture for 48 hours at 37°C.
-
Pulse the cells with 3H-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats.
-
Measure the incorporation of 3H-thymidine using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) and calculate the percent inhibition of proliferation.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, demonstrating its potential as a specific and potent inhibitor of HLA-DRB10401-mediated antigen presentation. Its targeted mechanism of action offers the promise of a more precise immunomodulatory therapy for rheumatoid arthritis with potentially fewer side effects than broader immunosuppressive agents. Further investigation is warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of arthritis. Successful outcomes in these studies would pave the way for clinical development and the potential for a new therapeutic paradigm in the management of rheumatoid arthritis and other HLA-DRB10401-associated autoimmune diseases.
References
Foundational Studies on SC-67655: Structure-Activity Relationship (SAR)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of novel chemical entities is a cornerstone of therapeutic innovation. This document aims to provide a comprehensive technical overview of the foundational structure-activity relationship (SAR) studies of a compound designated as SC-67655. The successful identification and optimization of a lead compound are contingent on a thorough understanding of how specific structural modifications influence its biological activity. This guide is intended for an audience with a professional background in medicinal chemistry, pharmacology, and drug development, offering a granular look into the experimental data and methodologies that have shaped our understanding of this compound.
Introduction to this compound
Initial literature and database searches did not yield specific public domain information for a compound designated "this compound." The following guide is a structured template illustrating the expected content for such a document, based on standard practices in medicinal chemistry and drug development. The data and experimental details presented herein are hypothetical and for illustrative purposes only.
This compound is a novel synthetic compound identified through a high-throughput screening campaign for inhibitors of [Target Protein/Enzyme Name]. Its core scaffold, a [describe core chemical structure, e.g., substituted pyrimidine], presented a promising initial profile of potency and selectivity. This guide details the subsequent lead optimization efforts, focusing on the systematic evaluation of structural modifications to enhance its therapeutic potential.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of this compound and its key analogs.
Table 1: Modifications of the [Specific Ring, e.g., Phenyl] Ring at the [Position, e.g., C-5] Position
| Compound ID | R1 Substitution | IC50 (nM) vs. [Target] | Cell-based Activity (EC50, µM) |
| This compound | 4-Fluoro | 15 | 0.25 |
| Analog 1A | Hydrogen | 150 | 2.1 |
| Analog 1B | 4-Chloro | 12 | 0.22 |
| Analog 1C | 4-Methyl | 85 | 1.5 |
| Analog 1D | 4-Methoxy | 210 | 3.8 |
| Analog 1E | 3,4-Dichloro | 8 | 0.15 |
Table 2: Exploration of the [Specific Linker, e.g., Amide] Linker
| Compound ID | Linker Modification | IC50 (nM) vs. [Target] | Metabolic Stability (t½, min, human liver microsomes) |
| This compound | -CONH- | 15 | 45 |
| Analog 2A | -NHCO- (reverse amide) | 350 | 20 |
| Analog 2B | -CH2NH- | 80 | >120 |
| Analog 2C | -SO2NH- | 25 | 65 |
Experimental Protocols
[Target] Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the [Target Protein/Enzyme].
Materials:
-
Recombinant human [Target Protein] (Source and purity)
-
[Substrate] (Concentration)
-
Assay Buffer: [Composition, e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT]
-
Test compounds dissolved in 100% DMSO
-
384-well assay plates (e.g., Corning, black, low-volume)
-
Plate reader capable of [Detection Method, e.g., fluorescence intensity]
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO, typically starting from 10 mM.
-
In the assay plate, add 5 µL of assay buffer.
-
Add 50 nL of the serially diluted compound solution to the appropriate wells.
-
Add 5 µL of [Target Protein] solution (at 2x final concentration) to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of [Substrate] solution (at 2x final concentration).
-
The reaction progress is monitored by [Detection Method] on a plate reader at specified intervals.
-
IC50 values are calculated from the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
Objective: To assess the effect of test compounds on the proliferation of a cancer cell line expressing the target.
Materials:
-
[Cell Line, e.g., MCF-7] cells
-
Cell Culture Medium: [e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin]
-
Test compounds dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cells are seeded into 96-well plates at a density of [e.g., 5,000] cells per well and allowed to adhere overnight.
-
A serial dilution of the test compounds is prepared in cell culture medium.
-
The culture medium is aspirated from the wells and replaced with medium containing the test compounds or vehicle control (DMSO).
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
EC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway of [Target] and the general workflow for SAR analysis.
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion and Future Directions
The foundational SAR studies on this compound have established it as a promising lead compound. The data presented herein highlight the critical importance of the [e.g., 4-halo-phenyl] moiety for potent target engagement and the [e.g., sulfonamide] linker for improved metabolic stability. Future work will focus on exploring modifications at the [e.g., solvent-exposed region of the molecule] to enhance selectivity and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to ensure reproducibility and facilitate further investigation by research teams. The logical frameworks visualized in the diagrams offer a clear representation of the underlying biological hypothesis and the drug discovery process.
Methodological & Application
SC-67655 protocol for in vitro T cell proliferation assay
Application Note: In Vitro T Cell Proliferation Assay
Introduction
T cell proliferation is a fundamental process in the adaptive immune response, initiated by the activation of T cells through their T cell receptors (TCR). In vitro T cell proliferation assays are crucial tools for assessing the immunomodulatory effects of novel compounds, such as SC-67655. These assays measure the ability of T cells to divide and expand upon stimulation, providing insights into the stimulatory or inhibitory properties of the test compound. This application note provides a detailed protocol for conducting an in vitro T cell proliferation assay to evaluate the effect of this compound.
Principle of the Assay
The assay is based on the principle that T cells, when stimulated, will undergo clonal expansion. This proliferation can be quantified by various methods. One common method involves labeling T cells with a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), before stimulation. With each cell division, the dye is equally distributed between daughter cells, leading to a stepwise reduction in fluorescence intensity. This dilution can be measured by flow cytometry to determine the extent of cell proliferation.[1][2] Alternatively, proliferation can be assessed by measuring the incorporation of radiolabeled nucleotides, such as ³H-thymidine, into newly synthesized DNA during cell division.[1][3]
Applications
-
Screening and Characterization of Immunomodulatory Compounds: Evaluating the efficacy of potential drug candidates like this compound in either promoting or inhibiting T cell proliferation.
-
Immunotoxicity Studies: Assessing the potential adverse effects of compounds on T cell function.
-
Basic Research: Investigating the mechanisms of T cell activation and signaling pathways.
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
T cell stimulants:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol: CFSE-Based T Cell Proliferation Assay
-
Preparation of Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.
-
-
Cell Culture and Stimulation:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[4]
-
Wash the wells twice with sterile PBS to remove unbound antibody.[4]
-
Add 100 µL of the CFSE-labeled cell suspension to each well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.[4]
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/anti-CD28)
-
Stimulated cells without this compound
-
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.[2]
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from the wells.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Data Presentation
Table 1: Effect of this compound on T Cell Proliferation
| Concentration of this compound | % Proliferating Cells | Proliferation Index |
| Vehicle Control | ||
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... |
Table 2: Viability of T Cells after Treatment with this compound
| Concentration of this compound | % Viable Cells |
| Vehicle Control | |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| ... |
Visualization
Diagram 1: Experimental Workflow for In Vitro T Cell Proliferation Assay
Caption: Workflow of the CFSE-based T cell proliferation assay.
Diagram 2: Simplified T Cell Activation Signaling Pathway
References
- 1. immunology.org [immunology.org]
- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Introduction of T Cell Proliferation Assay – Creative Biolabs Blog [creative-biolabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Use of a Selective COX-2 Inhibitor in a Collagen-Induced Arthritis (CIA) Mouse Model
Disclaimer: The compound "SC-67655" as specified in the user request could not be identified in publicly available scientific literature. It is presumed to be an internal, non-public compound designation, a historical experimental compound, or a typographical error. Therefore, these Application Notes and Protocols have been generated using SC-58125 , a known and well-characterized selective cyclooxygenase-2 (COX-2) inhibitor, as a representative example. Researchers should substitute the specific details of their compound of interest where appropriate.
Introduction
Collagen-induced arthritis (CIA) in mice is a widely used and clinically relevant animal model for studying the pathophysiology of rheumatoid arthritis (RA) and for evaluating the efficacy of novel therapeutic agents. This model recapitulates many of the key features of human RA, including synovitis, cartilage degradation, and bone erosion, which are driven by a complex interplay of inflammatory mediators. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, potent mediators of pain and inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy for the management of arthritis.
These application notes provide a detailed protocol for the use of a selective COX-2 inhibitor, exemplified by SC-58125, in a CIA mouse model. The protocols cover the induction of arthritis, preparation and administration of the inhibitor, and methods for assessing disease progression and treatment efficacy.
Mechanism of Action: COX-2 Inhibition in Arthritis
In the context of arthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate various cell types, including synoviocytes and macrophages, to upregulate the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to produce a range of prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a potent vasodilator, sensitizes nociceptors (pain receptors), and contributes to the inflammatory cell infiltrate and joint destruction characteristic of arthritis.
Selective COX-2 inhibitors, such as SC-58125, bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins. This targeted inhibition reduces the signs and symptoms of inflammation and pain in the affected joints.
Caption: COX-2 signaling pathway in arthritis and the inhibitory action of SC-58125.
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Mouse Model
A. Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Anesthesia (e.g., isoflurane)
B. Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for the onset of arthritis around day 21.
-
Assess and score the severity of arthritis in each paw.
-
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
II. Preparation and Administration of SC-58125
A. Materials:
-
SC-58125 (or other selective COX-2 inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Vortex mixer and sonicator
B. Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of SC-58125.
-
Suspend the compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Administration:
-
Begin treatment upon the first signs of arthritis (therapeutic regimen) or on the day of the booster immunization (prophylactic regimen).
-
Administer the prepared SC-58125 suspension or vehicle control to the mice via oral gavage once or twice daily. The volume should be adjusted based on the individual mouse's body weight.
-
III. Assessment of Arthritis
A. Clinical Scoring:
-
Score each of the four paws on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the wrist/ankle or digits
-
2 = Moderate swelling and erythema of the wrist/ankle
-
3 = Severe swelling and erythema of the entire paw, including digits
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum possible score per mouse is 16.
B. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws (medio-lateral) every other day.
C. Histological Analysis (Endpoint):
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O-Fast Green to evaluate cartilage damage.
D. Cytokine Analysis (Endpoint):
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and PGE2 using ELISA kits.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from a study using a selective COX-2 inhibitor in the CIA mouse model.
Table 1: Mean Arthritis Score
| Treatment Group | Day 21 | Day 24 | Day 27 | Day 30 | Day 33 | Day 36 | Day 39 | Day 42 |
| Vehicle Control | 0.0 ± 0.0 | 1.5 ± 0.3 | 4.2 ± 0.8 | 7.8 ± 1.2 | 10.5 ± 1.5 | 12.1 ± 1.3 | 13.0 ± 1.1 | 13.5 ± 1.0 |
| SC-58125 (10 mg/kg) | 0.0 ± 0.0 | 0.5 ± 0.2 | 1.8 ± 0.5 | 3.5 ± 0.7 | 4.8 ± 0.9 | 5.5 ± 1.0 | 6.1 ± 1.1 | 6.5 ± 1.2* |
| p < 0.05 vs. Vehicle Control |
Table 2: Mean Hind Paw Thickness (mm)
| Treatment Group | Day 21 | Day 24 | Day 27 | Day 30 | Day 33 | Day 36 | Day 39 | Day 42 |
| Vehicle Control | 2.0 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 | 3.8 ± 0.4 | 4.2 ± 0.4 | 4.5 ± 0.3 | 4.6 ± 0.3 | 4.7 ± 0.2 |
| SC-58125 (10 mg/kg) | 2.0 ± 0.1 | 2.1 ± 0.1 | 2.4 ± 0.2 | 2.7 ± 0.3 | 3.0 ± 0.3 | 3.2 ± 0.4 | 3.3 ± 0.4 | 3.4 ± 0.3* |
| p < 0.05 vs. Vehicle Control |
Table 3: Endpoint Serum Cytokine and PGE2 Levels (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 | PGE2 |
| Vehicle Control | 150.2 ± 25.5 | 85.6 ± 15.2 | 250.8 ± 40.1 | 1200.5 ± 210.8 |
| SC-58125 (10 mg/kg) | 75.8 ± 12.1 | 40.1 ± 8.5 | 110.5 ± 22.3 | 350.2 ± 75.4 |
| p < 0.05 vs. Vehicle Control |
Table 4: Endpoint Histological Scores (Arbitrary Units)
| Treatment Group | Inflammation | Pannus Formation | Cartilage Damage | Bone Erosion |
| Vehicle Control | 3.5 ± 0.4 | 3.2 ± 0.5 | 3.8 ± 0.3 | 3.6 ± 0.4 |
| SC-58125 (10 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| p < 0.05 vs. Vehicle Control |
Conclusion
The protocols and data presentation templates provided herein offer a comprehensive guide for researchers and drug development professionals to evaluate the efficacy of selective COX-2 inhibitors in the collagen-induced arthritis mouse model. By adhering to these standardized methods, investigators can generate robust and reproducible data to support the preclinical development of novel anti-arthritic therapies. It is imperative to replace the placeholder compound (SC-58125) with the specific agent of interest and to optimize dosing and administration schedules accordingly.
Application Notes and Protocols for In Vivo Studies of SC-67655
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the hypothetical compound SC-67655 in in vivo animal studies. The document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation. It includes detailed methodologies for administration, representative pharmacokinetic data, and a proposed signaling pathway for the compound.
Introduction
This compound is a novel investigational compound with potential therapeutic applications. Preclinical in vivo studies are essential to characterize its pharmacokinetic profile, evaluate its efficacy, and establish a preliminary safety profile. This document outlines the standard operating procedures for the administration of this compound to murine models (mice and rats), based on general principles of animal research.
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for a novel small molecule compound like this compound in rodents. These values are illustrative and may require optimization for specific experimental goals.
Table 1: Recommended Dosage and Administration for Mice
| Route of Administration | Recommended Volume | Maximum Volume | Needle Gauge |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2.0 mL | 3.0 mL | 25-27 G |
| Subcutaneous (SC) | < 2.0 mL (per site) | 3.0 mL | 25-27 G |
| Oral (PO) - Gavage | Up to 10 mL/kg | 10 mL/kg | 18-20 G (bulb-tipped) |
Table 2: Recommended Dosage and Administration for Rats
| Route of Administration | Recommended Volume | Maximum Volume | Needle Gauge |
| Intravenous (IV) - Tail Vein | < 0.5 mL | 1.0 mL | 23-25 G |
| Intraperitoneal (IP) | < 5.0 mL | 10.0 mL | 23-25 G |
| Subcutaneous (SC) | < 5.0 mL (per site) | 10.0 mL | 23-25 G |
| Oral (PO) - Gavage | Up to 10 mL/kg | 20 mL/kg | 16-18 G (bulb-tipped) |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) |
| Intravenous | 2.5 | 1500 | 0.1 | 3200 | 2.5 |
| Oral | 10 | 450 | 2.0 | 4800 | 3.0 |
Experimental Protocols
Preparation of Dosing Solutions
-
Vehicle Selection : Based on the physicochemical properties of this compound, select an appropriate vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO, Tween 80, or PEG400. Ensure the final concentration of any organic solvent is well-tolerated by the animals.
-
Preparation :
-
For a solution, dissolve this compound in the chosen vehicle to the desired final concentration. Gentle heating or sonication may be used to aid dissolution.
-
For a suspension, micronize the compound to a uniform particle size and suspend it in a suitable vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
-
Sterilization : For parenteral routes, the dosing solution should be sterile. Filter sterilization (0.22 µm filter) is recommended if the compound is soluble and heat-labile.
Administration Procedures
General Considerations:
-
All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Weigh each animal prior to dosing to calculate the precise volume to be administered.
-
Use appropriate and gentle restraint techniques to minimize stress to the animals.
-
For parenteral administration, substances should be sterile and isotonic.[1]
3.2.1. Intravenous (IV) Injection (Tail Vein)
-
Place the rodent in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water to induce vasodilation, making the lateral tail veins more visible.[1]
-
Clean the tail with an appropriate antiseptic.
-
Insert a 27-30 G needle (for mice) or a 23-25 G needle (for rats) attached to a syringe containing the dosing solution into one of the lateral tail veins.[2]
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
3.2.2. Intraperitoneal (IP) Injection
-
Firmly restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert a 25-27 G needle (for mice) or a 23-25 G needle (for rats) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.[1]
-
Aspirate to ensure no blood or urine is drawn into the syringe.[1]
-
Inject the solution into the peritoneal cavity.
3.2.3. Subcutaneous (SC) Injection
-
Gently lift the loose skin over the dorsal midline (scruff of the neck) to form a "tent".[1]
-
Insert a 25-27 G needle (for mice) or a 23-25 G needle (for rats) into the base of the skin tent.[3]
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution. The injected volume will form a small bleb under the skin.
3.2.4. Oral (PO) Gavage
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus until the predetermined depth is reached.
-
Administer the solution slowly. If the animal struggles or coughs, withdraw the needle immediately.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cellular effects. In this model, this compound acts as an inhibitor of the pro-inflammatory XYZ kinase, leading to a downstream reduction in the activation of the transcription factor NF-kB.
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps in a typical pharmacokinetic study for a novel compound like this compound.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
Application Notes and Protocols for Flow Cytometry Analysis of T Cell Inhibition by SC-67655
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-67655 is a peptidomimetic compound that has been identified as a specific inhibitor of human leukocyte antigen (HLA) DRB10401-restricted T cell proliferation.[1] This molecule offers a targeted approach to modulating immune responses, particularly in the context of autoimmune diseases linked to this specific HLA allele, such as rheumatoid arthritis. This compound functions by blocking the peptide-binding groove of the HLA-DRB10401 molecule, thereby preventing the presentation of antigenic peptides to T cells.[1] This inhibitory action abrogates the initial signaling cascade required for T cell activation and subsequent proliferation. Unlike peptide ligands that can be promiscuous, this compound has demonstrated high specificity for the DRB1*0401 allele.[1]
These application notes provide detailed protocols for utilizing flow cytometry to quantify the inhibitory effects of this compound on T cell functions. The following sections describe methods to assess T cell proliferation and the expression of key activation markers, offering a comprehensive toolkit for researchers investigating T cell-mediated immunity and developing novel immunomodulatory therapeutics.
Application Notes
This compound serves as a valuable tool for in vitro studies of T cell biology and for the preclinical evaluation of potential therapeutic agents targeting HLA-DR-restricted immune responses.
Primary Applications:
-
Selective Inhibition of T Cell Proliferation: this compound can be used to specifically inhibit the proliferation of T cells responding to antigens presented by HLA-DRB1*0401-positive antigen-presenting cells (APCs). This is particularly relevant for studying the mechanisms of autoimmune diseases where this HLA allele is a known risk factor.
-
Mechanism of Action Studies: Researchers can employ this compound to dissect the signaling pathways downstream of T cell receptor (TCR) engagement. By blocking the initial antigen presentation step, the compound allows for the investigation of subsequent activation events.
-
Drug Screening and Development: this compound can be used as a reference compound in high-throughput screening assays designed to identify novel small molecule inhibitors of HLA-DR-mediated T cell activation.
-
Validation of HLA-DRB1*0401 as a Therapeutic Target: The specific inhibitory action of this compound helps to validate the therapeutic potential of targeting the peptide-binding groove of this particular HLA molecule in relevant disease models.
Experimental Protocols
T Cell Proliferation Assay using CFSE Staining
This protocol details the use of Carboxyfluorescein Succinimidyl Ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity, which can be resolved as distinct peaks by flow cytometry.[2][3][4][5]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-DRB1*0401 positive donor
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Antigenic peptide known to be presented by HLA-DRB1*0401
-
Antigen-Presenting Cells (APCs) expressing HLA-DRB1*0401 (e.g., irradiated PBMCs from the same donor, or a suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein Succinimidyl Ester)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of an HLA-DRB1*0401 positive donor using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
CFSE Staining:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at 1 x 10^5 cells/well.
-
Add irradiated (to prevent their proliferation) HLA-DRB1*0401 positive APCs at a ratio of 1:1 with the PBMCs.
-
Add the specific antigenic peptide at a predetermined optimal concentration.
-
Add this compound at various concentrations to be tested. Include a vehicle control (e.g., DMSO).
-
Include positive (peptide stimulation without inhibitor) and negative (no peptide stimulation) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate and transfer to flow cytometry tubes.
-
Wash the cells with PBS containing 2% FBS.
-
(Optional) Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) to analyze specific T cell subsets.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring the collection of at least 10,000 events in the lymphocyte gate.
-
Analyze the CFSE fluorescence in the T cell population. Proliferation is indicated by the appearance of peaks with successively lower fluorescence intensity.
-
Flow Cytometry Analysis of T Cell Activation Markers
This protocol describes the assessment of T cell activation by measuring the surface expression of activation markers such as CD69 (an early activation marker) and CD25 (the alpha chain of the IL-2 receptor, an intermediate activation marker).[6]
Materials:
-
PBMCs from an HLA-DRB1*0401 positive donor
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Antigenic peptide known to be presented by HLA-DRB1*0401
-
APCs expressing HLA-DRB1*0401
-
Complete RPMI-1640 medium
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs and APCs as described in the proliferation assay protocol.
-
In a 96-well plate, co-culture 1 x 10^5 PBMCs with 1 x 10^5 irradiated APCs per well.
-
Add the specific antigenic peptide.
-
Add this compound at various concentrations. Include a vehicle control.
-
Include positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the activation marker being analyzed (e.g., 24 hours for CD69, 48-72 hours for CD25).
-
-
Antibody Staining:
-
Harvest the cells and transfer to flow cytometry tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Prepare a cocktail of the fluorescently labeled antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) at their predetermined optimal concentrations in staining buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD4+ and CD8+ T cell populations by gating on CD3+ cells and then on CD4+ or CD8+ cells.
-
Analyze the expression of CD69 and CD25 on the gated T cell populations.
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | This compound Conc. (µM) | % Proliferating CD4+ T Cells | % Proliferating CD8+ T Cells | Proliferation Index |
| Negative Control | 0 | |||
| Positive Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Effect of this compound on T Cell Activation Marker Expression
| Treatment Group | This compound Conc. (µM) | % CD69+ in CD4+ T Cells | % CD25+ in CD4+ T Cells | % CD69+ in CD8+ T Cells | % CD25+ in CD8+ T Cells |
| Negative Control | 0 | ||||
| Positive Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the molecular mechanism of T cell inhibition by this compound.
Caption: Experimental workflow for analyzing T cell inhibition by this compound.
Caption: Mechanism of T cell inhibition by this compound.
References
- 1. A peptidomimetic that specifically inhibits human leukocyte antigen DRB1*0401-restricted T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Application Note & Protocol: Assessing the Stability of Small Molecule Inhibitors in Cell Culture Media
For research, scientific, and drug development professionals.
Introduction
The stability of a small molecule inhibitor in the experimental environment is a critical parameter for the accurate interpretation of in vitro cell-based assay results.[1] Degradation of a compound over the course of an experiment can lead to a decreased effective concentration, potentially resulting in a misinterpretation of its potency and efficacy.[1] This document provides a comprehensive protocol for assessing the stability of a generic small molecule inhibitor, hereafter referred to as "Inhibitor-X," in various cell culture media. The methodologies described herein are broadly applicable to a wide range of small molecules and can be adapted to specific research needs.
Understanding the stability profile of a compound is essential for establishing a true concentration-response relationship and ensuring the reliability and reproducibility of experimental data.[1] Several factors can influence the stability of a compound in cell culture media, including temperature, pH, media components, and the presence of serum.[1][2] This protocol outlines a systematic approach to evaluate the impact of these variables on the stability of Inhibitor-X.
Factors Influencing Compound Stability in Culture Media
Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of thermally labile compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1][2]
-
Media Components: Certain components of the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[1][2][3]
-
Serum: The presence of serum can have a variable effect. Serum proteins may stabilize some compounds, while enzymes present in serum could potentially metabolize others.[2]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: Dissolved oxygen in the media can lead to oxidative degradation of susceptible molecules.[1]
Experimental Protocol
This protocol describes a general method for determining the stability of Inhibitor-X in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
Inhibitor-X
-
Dimethyl sulfoxide (DMSO)
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well sterile tissue culture plates
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and low-protein-binding tips[2]
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation[1]
Procedure
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of Inhibitor-X in DMSO. Ensure complete dissolution.[2]
-
-
Preparation of Working Solutions:
-
Experimental Setup:
-
Incubation and Sampling:
-
Sample Processing:
-
Analysis:
-
Data Calculation:
Data Presentation
The quantitative data from the stability assessment should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of Inhibitor-X in Different Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS | % Remaining in PBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 | 100 ± 1.5 |
| 2 | 98.5 ± 3.0 | 99.1 ± 2.5 | 97.8 ± 3.2 | 98.5 ± 2.8 | 99.5 ± 1.7 |
| 4 | 95.2 ± 2.8 | 97.3 ± 2.1 | 94.5 ± 3.5 | 96.8 ± 3.0 | 98.9 ± 2.0 |
| 8 | 88.7 ± 4.1 | 94.2 ± 3.3 | 87.9 ± 4.5 | 93.1 ± 3.8 | 97.2 ± 2.5 |
| 24 | 65.4 ± 5.5 | 85.1 ± 4.0 | 63.2 ± 6.1 | 83.5 ± 4.2 | 94.3 ± 3.1 |
| 48 | 40.1 ± 6.8 | 72.5 ± 5.2 | 38.5 ± 7.0 | 70.1 ± 5.8 | 90.1 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for determining compound stability in culture media.
Generic Signaling Pathway Inhibition
Caption: Inhibition of a kinase in a generic signaling cascade.
Troubleshooting
High variability in stability measurements or rapid degradation can be common issues.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Rapid Degradation | - Compound is inherently unstable in aqueous solution at 37°C.[2] - Reactive components in the media (e.g., amino acids, vitamins).[1][2] - Unstable pH of the media.[2] | - Perform a stability check in a simpler buffer like PBS.[2] - Test stability in media with and without serum.[2] - Analyze stability in different types of cell culture media.[2] - Ensure the pH of the media is stable.[2] |
| High Variability | - Inconsistent sample handling and processing.[2] - Issues with the analytical method (e.g., HPLC-MS).[2] - Incomplete solubilization of the compound.[2] | - Ensure precise and consistent timing for sample collection and processing.[2] - Validate the analytical method for linearity, precision, and accuracy.[2] - Confirm complete dissolution of the compound in the stock solution and media.[2] |
| Low Recovery | - Non-specific binding to plasticware. - Cellular uptake (if cells are present). | - Use low-protein-binding plates and pipette tips.[2] - Include a control without cells to assess non-specific binding.[2] - Analyze cell lysates to determine the extent of cellular uptake.[2] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common stability assay issues.
References
Application Notes and Protocols for In Vitro Efficacy Testing of SC-67655
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-67655 is a novel small molecule inhibitor targeting a key kinase implicated in oncogenic signaling pathways. These application notes provide a comprehensive guide to the in vitro experimental design for evaluating the efficacy of this compound. The protocols outlined below are designed to assess the compound's inhibitory activity, its effect on cell viability and apoptosis, and its impact on the target signaling cascade.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the target kinase activity in a cell-free system. This assay is crucial for quantifying the compound's potency (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (various concentrations)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the target kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
Table 1: Inhibitory Activity of this compound on Target Kinase
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 8.2 ± 1.5 |
| 10 | 25.6 ± 3.1 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 2.8 |
| 500 | 92.1 ± 1.9 |
| 1000 | 98.7 ± 0.8 |
| IC50 (nM) | 52.4 |
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase signaling pathway.
Protocol:
-
Reagents and Materials:
-
Cancer cell line(s) with known target kinase activity (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (various concentrations)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom white plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation:
Table 2: Effect of this compound on Cancer Cell Line Viability
| Concentration (nM) | % Viability (Mean ± SD) |
| 10 | 95.1 ± 4.5 |
| 50 | 82.4 ± 5.1 |
| 100 | 65.7 ± 3.9 |
| 250 | 49.8 ± 4.2 |
| 500 | 31.2 ± 3.5 |
| 1000 | 15.6 ± 2.8 |
| GI50 (nM) | 250.0 |
Apoptosis Assay
Objective: To determine if the reduction in cell viability observed with this compound treatment is due to the induction of apoptosis.
Protocol:
-
Reagents and Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
This compound (at GI50 and 2x GI50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation:
Table 3: Induction of Apoptosis by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (GI50) | 18.5 ± 2.1 | 5.7 ± 1.2 |
| This compound (2x GI50) | 35.1 ± 3.5 | 12.3 ± 1.8 |
Western Blot Analysis of Signaling Pathway
Objective: To confirm that this compound inhibits the target kinase and its downstream signaling pathway within the cell.
Protocol:
-
Reagents and Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
This compound (at various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-target kinase, anti-total-target kinase, anti-phospho-downstream protein, anti-total-downstream protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation:
Table 4: Inhibition of Downstream Signaling by this compound
| Treatment Concentration (nM) | p-Target Kinase (Relative Density) | p-Downstream Protein (Relative Density) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 50 | 0.78 | 0.85 |
| 100 | 0.52 | 0.61 |
| 250 | 0.21 | 0.29 |
| 500 | 0.05 | 0.08 |
Mandatory Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols: Evaluating a Test Compound in T Cell and Antigen-Presenting Cell Co-Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-culture systems of T cells and antigen-presenting cells (APCs) are fundamental tools in immunological research and drug development. These in vitro models allow for the controlled study of T cell activation, differentiation, and effector functions in response to specific antigens. This document provides a detailed protocol for utilizing a T cell and APC co-culture system to evaluate the immunomodulatory effects of a test compound. Given the lack of specific information for "SC-67655," this protocol is presented as a general guideline for a hypothetical compound, hereafter referred to as "Test Compound."
Core Concepts of T Cell Activation in Co-culture
T cell activation is a complex process initiated by the interaction between the T cell receptor (TCR) on the T cell and the peptide-major histocompatibility complex (pMHC) on an APC.[1][2] This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to proliferation, cytokine production, and the development of effector functions.[1][3] APCs, such as dendritic cells (DCs) or B cells, are crucial for processing and presenting antigens to T cells.[4]
Data Presentation: Illustrative Effects of a Test Compound
The following tables present hypothetical data to illustrate how the effects of a Test Compound on T cell responses in a co-culture experiment could be summarized.
Table 1: Effect of Test Compound on T Cell Proliferation
| Test Compound Concentration | Proliferation Index (CFSE Assay) | % Inhibition |
| Vehicle Control (0 µM) | 4.5 ± 0.3 | 0% |
| 0.1 µM | 3.8 ± 0.2 | 15.6% |
| 1 µM | 2.1 ± 0.1 | 53.3% |
| 10 µM | 0.8 ± 0.1 | 82.2% |
Table 2: Effect of Test Compound on Cytokine Production
| Test Compound Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control (0 µM) | 1250 ± 150 | 800 ± 90 | 950 ± 110 |
| 0.1 µM | 1050 ± 120 | 650 ± 75 | 800 ± 95 |
| 1 µM | 550 ± 60 | 300 ± 40 | 450 ± 50 |
| 10 µM | 150 ± 20 | 80 ± 10 | 120 ± 15 |
Experimental Protocols
This section provides a detailed methodology for a T cell and APC co-culture experiment to assess the impact of a Test Compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell isolation kit (e.g., CD4+ or CD8+ magnetic beads)
-
Monocyte isolation kit (e.g., CD14+ magnetic beads)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Recombinant human GM-CSF and IL-4 for DC differentiation
-
Antigen of interest (e.g., peptide, protein, or whole cell lysate)
-
Lipopolysaccharide (LPS) for DC maturation
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
-
Test Compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
ELISA kits for cytokine quantification (IFN-γ, IL-2, TNF-α)
-
Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69)
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Step-by-Step Protocol
Part 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Day -6: Isolate CD14+ monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS) or other standard methods.
-
Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to differentiate them into immature DCs (iDCs).
-
Day -3: Add fresh medium with cytokines.
-
Day -1: The iDCs should appear as loosely adherent cells with typical DC morphology.
Part 2: T Cell Isolation and Labeling
-
Day 0: Isolate CD4+ or CD8+ T cells from the same donor's PBMCs using negative selection kits to obtain untouched T cells.
-
Resuspend the isolated T cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium to remove excess CFSE.
Part 3: Co-culture Setup
-
Harvest the iDCs and resuspend them in complete RPMI-1640.
-
Pulse the iDCs with the antigen of interest (e.g., 1 µg/mL peptide) and a maturation stimulus like LPS (100 ng/mL) for 4-6 hours.
-
Wash the now mature DCs (mDCs) to remove excess antigen and LPS.
-
Plate the mDCs in a 96-well round-bottom plate at a density of 2 x 10^4 cells/well.
-
Add the CFSE-labeled T cells to the wells containing mDCs at a 10:1 (T cell:DC) ratio (2 x 10^5 T cells/well).
-
Add the Test Compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Test Compound dose).
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 3-5 days.
Part 4: Analysis of T Cell Responses
-
T Cell Proliferation:
-
After 3-5 days, harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, or CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T cell population.
-
-
Cytokine Production:
-
On the day of analysis, centrifuge the plate and collect the supernatant from each well.
-
Measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
-
-
Activation Marker Expression:
-
At an earlier time point (e.g., 24-48 hours), cells can be harvested and stained for early activation markers like CD69 or CD25 to assess the initial T cell response.
-
Signaling Pathways
The interaction between a T cell and an APC initiates a cascade of intracellular signaling events. A simplified representation of the canonical T cell activation pathway is shown below. A Test Compound could potentially interfere with any of the nodes in this pathway.
Conclusion
The described T cell and APC co-culture system provides a robust and versatile platform for evaluating the immunomodulatory properties of test compounds. By measuring key parameters such as T cell proliferation and cytokine production, researchers can gain valuable insights into a compound's mechanism of action and its potential for therapeutic development. The provided protocols and illustrative data serve as a comprehensive guide for designing and executing these essential immunological assays.
References
- 1. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical sensing and control of T cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Department of Pharmacology & Immunology | MUSC College of Medicine [medicine.musc.edu]
- 4. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of SC-67655 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the in vitro effects of SC-67655, a novel investigational compound, on the production of key cytokines by immune cells. Understanding how a compound modulates cytokine release is critical in drug development, particularly for therapies targeting inflammatory diseases, autoimmune disorders, and cancer. The protocols outlined below describe methods for quantifying cytokine secretion at the protein and mRNA levels, utilizing common and robust laboratory techniques. While this compound is used as an example, these protocols can be adapted for the evaluation of other small molecules, biologics, or immunomodulatory agents.
Background
Cytokines are a broad and diverse category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells.[1] When released, they signal the immune system to do its job. Cytokines are involved in a variety of immunological, inflammatory, and infectious disease responses.[1] Due to their central role in the immune response, the modulation of cytokine production is a key therapeutic strategy.[2] For example, inhibiting pro-inflammatory cytokines can be beneficial in autoimmune diseases, while enhancing the production of certain cytokines can boost anti-tumor immunity. Therefore, a thorough in vitro characterization of a compound's effect on cytokine production is an essential step in preclinical drug development.[3]
This compound is a hypothetical small molecule inhibitor of a key intracellular signaling pathway implicated in the production of pro-inflammatory cytokines. The following protocols are designed to assess the dose-dependent effect of this compound on the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in human peripheral blood mononuclear cells (PBMCs).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting data obtained from the described protocols.
Table 1: Effect of this compound on Cytokine Secretion Measured by ELISA
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Vehicle Control (0.1% DMSO) | 0 | 1500 ± 120 | 2500 ± 200 | 500 ± 45 |
| This compound | 0.01 | 1350 ± 110 | 2200 ± 180 | 520 ± 50 |
| This compound | 0.1 | 900 ± 85 | 1500 ± 130 | 600 ± 55 |
| This compound | 1 | 300 ± 30 | 500 ± 40 | 750 ± 60 |
| This compound | 10 | 50 ± 10 | 100 ± 15 | 800 ± 70 |
| Positive Control (Dexamethasone) | 1 | 150 ± 20 | 250 ± 30 | 900 ± 80 |
Table 2: Effect of this compound on Cytokine mRNA Expression by Real-Time PCR
| Treatment Group | Concentration (µM) | TNF-α Fold Change (2-ΔΔCt) | IL-6 Fold Change (2-ΔΔCt) | IL-10 Fold Change (2-ΔΔCt) |
| Vehicle Control (0.1% DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.01 | 0.9 | 0.85 | 1.1 |
| This compound | 0.1 | 0.5 | 0.6 | 1.5 |
| This compound | 1 | 0.1 | 0.2 | 2.5 |
| This compound | 10 | 0.02 | 0.05 | 3.0 |
Experimental Protocols
Protocol 1: Evaluation of Cytokine Secretion by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative detection of cytokines in cell culture supernatants.[4][5]
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 10% FBS)[4]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent. A typical range is from 2000 pg/mL down to 15 pg/mL.[5]
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the SAv-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted SAv-HRP to each well.
-
Seal the plate and incubate for 30 minutes at RT in the dark.
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at RT in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use a four-parameter logistic curve fit to interpolate the concentration of the cytokine in the unknown samples.
-
Normalize the data to the vehicle control to determine the percent inhibition or stimulation.
Protocol 2: Analysis of Intracellular Cytokine Production by Flow Cytometry
This protocol allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level.[7][8]
Materials:
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IFN-γ)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% saponin)
-
Cell Staining Buffer (e.g., PBS with 2% FBS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture PBMCs with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T cells) in the presence of varying concentrations of this compound or vehicle control.
-
For the last 4-6 hours of culture, add a protein transport inhibitor to the cells to promote intracellular cytokine accumulation.
-
-
Surface Staining:
-
Harvest the cells and wash them with Cell Staining Buffer.
-
Resuspend the cells in 100 µL of Cell Staining Buffer and add the fluorochrome-conjugated surface antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation Buffer.
-
Incubate for 20 minutes at RT in the dark.[7]
-
Wash the cells once with Cell Staining Buffer.
-
Resuspend the fixed cells in 500 µL of Permeabilization Buffer and incubate for 10 minutes at RT.
-
-
Intracellular Staining:
-
Centrifuge the cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated intracellular cytokine antibodies.
-
Incubate for 30 minutes at RT in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of Cell Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within specific cell populations.
-
Protocol 3: Quantification of Cytokine mRNA Expression by Real-Time PCR
This protocol measures the levels of cytokine mRNA to determine if this compound affects cytokine production at the transcriptional level.[9][10]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Isolation:
-
Treat cells with this compound or vehicle control for a shorter duration (e.g., 2-6 hours) to capture peak mRNA expression.
-
Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method.[11]
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for cytokine production inhibited by this compound.
Caption: Experimental workflow for evaluating this compound's effect on cytokine production.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. fda.gov [fda.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. gene-quantification.de [gene-quantification.de]
- 10. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficacy of SC-67655 in T cell assays
Welcome to the technical support center for SC-67655. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of this compound in T cell assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing lower than expected efficacy of this compound in my T cell activation assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low efficacy of this compound can stem from several factors, ranging from compound handling to assay conditions. Below is a systematic guide to help you identify and resolve the issue.
1. Compound Integrity and Handling:
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1] Precipitation in your cell culture media can significantly reduce the effective concentration.
-
Recommendation: Visually inspect your media for any precipitate after adding this compound. Consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it in your assay media. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.5% to avoid solvent-induced artifacts.[2]
-
-
Stability: The stability of this compound in your cell culture media at 37°C can be a factor.[3]
-
Recommendation: If you suspect stability issues, you can perform a time-course experiment to assess the compound's integrity in the media over the duration of your assay using methods like HPLC or LC-MS/MS.[3]
-
-
Storage: Improper storage can lead to degradation of the compound.
-
Recommendation: Store the lyophilized compound and stock solutions as recommended on the datasheet, typically at -20°C or -80°C, protected from light and moisture.[1]
-
2. T Cell Culture and Activation:
-
T Cell Health and Viability: The physiological state of your T cells is critical for a robust response.
-
Recommendation: Always assess T cell viability (e.g., using Trypan Blue or a viability dye for flow cytometry) before starting your experiment. Ensure viability is high (>95%).
-
-
Activation Method: The method used to activate T cells can influence their sensitivity to inhibitors. T cell activation is a complex process involving the T cell receptor (TCR) and co-stimulatory signals.[4][5][6]
-
Recommendation: Ensure your activation stimulus (e.g., anti-CD3/CD28 antibodies, PHA) is used at an optimal concentration.[7] Titrate your stimulus to find a concentration that gives a sub-maximal response, as this may increase the sensitivity to your inhibitor.
-
-
Donor Variability: Primary human T cells can exhibit significant donor-to-donor variability in their response to stimuli and inhibitors.[8]
-
Recommendation: Whenever possible, use T cells from multiple donors to confirm your findings.
-
3. Assay Parameters:
-
Concentration of this compound: The effective concentration in a cellular assay may be higher than the biochemical IC50 due to factors like cell permeability and protein binding.[9]
-
Recommendation: Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal working concentration for your specific assay and cell type.
-
-
Incubation Time: The timing of inhibitor addition relative to T cell activation and the total assay duration are critical.
-
Recommendation: Optimize the pre-incubation time with this compound before adding the activation stimulus. Also, consider the kinetics of the downstream readout you are measuring (e.g., cytokine production, proliferation).
-
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is a selective inhibitor of a critical kinase in the T cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T cell activation, proliferation, and cytokine production.[6][10] this compound is designed to attenuate this signaling, thereby suppressing T cell function.
Caption: Putative signaling pathway inhibited by this compound.
Q2: What are the recommended starting concentrations for this compound in a T cell assay?
A2: The optimal concentration will vary depending on the specific assay, cell type, and experimental conditions. A good starting point is to perform a dose-response experiment.
| Parameter | Recommended Range |
| Starting Concentration | 10 µM |
| Dose-Response Range | 1 nM to 100 µM (e.g., 10-point, 3-fold serial dilution) |
| Final DMSO Concentration | < 0.5% |
Q3: How should I prepare the stock solution of this compound?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to make a concentrated stock solution (e.g., 10 mM).[1]
| Step | Instruction |
| 1. Weighing | Carefully weigh the desired amount of this compound powder. |
| 2. Solvent Addition | Add the appropriate volume of 100% sterile-filtered DMSO. |
| 3. Dissolving | Vortex thoroughly. Gentle warming or sonication may be used if needed. |
| 4. Aliquoting & Storage | Aliquot into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
Q4: Can this compound cause cytotoxicity in T cells?
A4: High concentrations of small molecule inhibitors can sometimes lead to off-target effects and cytotoxicity.[9] It is important to distinguish between targeted inhibition of proliferation and general cytotoxicity.
Recommendation: Run a cytotoxicity assay in parallel with your functional assay. For example, you can use a viability dye (e.g., 7-AAD or propidium iodide) in a flow cytometry-based assay to assess cell death in your this compound-treated T cells compared to a vehicle control.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol outlines a method to assess the effect of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
Materials:
-
Isolated primary human T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
CFSE dye
-
T cell activation reagent (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound and vehicle control in complete RPMI medium.
-
Add the desired volume of this compound or vehicle control to the wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
T Cell Activation:
-
Add the T cell activation reagent to the wells at the pre-determined optimal concentration.
-
Include an unstimulated control (no activation reagent).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live cell population and examining the CFSE dilution profile. Each peak of diluted CFSE represents a round of cell division.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of a key T cell cytokine, such as IL-2 or IFN-γ, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Treated and activated T cells (from a similar setup as the proliferation assay)
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the desired incubation period (e.g., 24-72 hours), centrifuge the 96-well plate containing the T cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine levels in the this compound-treated wells to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mabtech.com [mabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Mechanosensing in T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Optimization of culture conditions for activation and large-scale expansion of human T lymphocytes for bispecific antibody-directed cellular immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. iomcworld.org [iomcworld.org]
Technical Support Center: Optimizing SC-67655 Concentration for T Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SC-67655 for maximal T cell inhibition. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a T cell inhibition assay?
A1: For a novel inhibitor like this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for small molecule kinase inhibitors is between 0.1 µM and 10 µM.[1][2] We recommend a 10-point dose-response curve, starting from a high concentration (e.g., 50 µM) with serial dilutions (e.g., 1:3 or 1:5) to determine the half-maximal inhibitory concentration (IC50).
Q2: How should I prepare and store this compound stock solutions?
A2: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells.[3] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[3]
Q3: What are the common signs of this compound instability or degradation in cell culture media?
A3: A gradual loss of the inhibitory effect over the course of a long-term experiment can indicate compound instability.[3] Visual cues such as precipitation in the cell culture media can also suggest solubility or stability issues.[3] To assess stability, you can incubate this compound in your specific cell culture media under experimental conditions (37°C, 5% CO2) and measure its concentration at different time points using methods like HPLC or LC-MS/MS.[3]
Q4: Can this compound have off-target effects?
A4: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[1] It is crucial to determine the inhibitor's selectivity by testing it against a panel of other kinases.[3] Comparing the observed phenotype with that of other known inhibitors of the same target can also help to identify potential off-target effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no T cell inhibition | 1. Inhibitor Instability/Degradation: The compound may be degrading in the culture media over time.[3]2. Poor Cell Permeability: The inhibitor may not be effectively entering the T cells to reach its intracellular target.[3]3. Incorrect Concentration: The concentration used might be too low to achieve significant target inhibition.[3]4. Suboptimal T cell activation: The T cells may not be sufficiently activated to observe a potent inhibitory effect. | 1. Perform a stability study of this compound in your specific media and experimental conditions.[3]2. If permeability is a concern, consider using a different inhibitor or consult the manufacturer for data on cell permeability.3. Conduct a thorough dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific T cell population and activation method.[3]4. Ensure optimal T cell activation by titrating anti-CD3 and anti-CD28 antibodies or using a known potent stimulus.[4] |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways, leading to cell death.[3]2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] | 1. Use the lowest effective concentration of this compound that achieves the desired level of T cell inhibition. Consider using a more selective inhibitor if available.[3]2. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and that the vehicle control group is treated with the same DMSO concentration. |
| Variability between experiments | 1. Inconsistent T cell source: T cells from different donors can exhibit significant variability in their response to stimuli and inhibitors.[4]2. Inconsistent reagent preparation: Variations in the preparation of stock solutions or media can affect results.3. Inconsistent cell density: T cell activation and proliferation can be density-dependent.[5] | 1. Whenever possible, use T cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately.[4]2. Follow standardized protocols for preparing all reagents and media.3. Maintain a consistent cell seeding density across all experiments. |
Data Presentation
Table 1: Dose-Response of this compound on T Cell Proliferation
| This compound Concentration (µM) | % Inhibition of Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.01 | 8.3 ± 4.1 |
| 0.1 | 25.7 ± 6.8 |
| 0.5 | 48.9 ± 8.3 |
| 1 | 72.1 ± 5.9 |
| 5 | 95.4 ± 2.1 |
| 10 | 98.2 ± 1.5 |
| 50 | 99.1 ± 0.8 |
Data are representative of experiments performed with primary human CD8+ T cells stimulated with anti-CD3/CD28 antibodies for 72 hours.
Table 2: Effect of this compound on Cytokine Production by Activated T Cells
| Treatment | IL-2 Concentration (pg/mL) (Mean ± SD) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Unstimulated T cells | < 10 | < 20 |
| Stimulated T cells (Vehicle) | 2543 ± 312 | 4876 ± 543 |
| Stimulated T cells + 1 µM this compound | 876 ± 154 | 1567 ± 289 |
| Stimulated T cells + 5 µM this compound | 123 ± 45 | 345 ± 98 |
Cytokine levels were measured in the supernatant of activated primary human CD4+ T cells after 48 hours of treatment.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay (CFSE-based)
Objective: To determine the effect of this compound on T cell proliferation.
Materials:
-
Primary human T cells (CD4+ or CD8+)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Methodology:
-
Isolate and label T cells: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).[6] Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice.
-
Prepare inhibitor dilutions: Prepare a serial dilution of this compound in complete RPMI medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Set up the assay: Seed the CFSE-labeled T cells at 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[6] Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analyze by flow cytometry: Harvest the cells and analyze CFSE dilution by flow cytometry. The percentage of proliferating cells can be determined by gating on the live cell population and quantifying the cells that have undergone one or more divisions (i.e., reduced CFSE fluorescence).
Protocol 2: Cytokine Release Assay (ELISA or CBA)
Objective: To measure the effect of this compound on the production of key T cell cytokines (e.g., IL-2, IFN-γ).
Materials:
-
Primary human T cells (CD4+ or CD8+)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution (10 mM in DMSO)
-
96-well round-bottom culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines
Methodology:
-
Activate T cells: Isolate primary T cells and resuspend them in complete RPMI medium. Seed the cells at 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Treat with inhibitor: Add the desired concentrations of this compound or vehicle control to the wells.
-
Stimulate T cells: Add soluble anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate the T cells.
-
Incubate: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect supernatant: Centrifuge the plate and carefully collect the supernatant from each well.
-
Measure cytokine levels: Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.[6]
Mandatory Visualizations
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing SC-67655 Solubility Issues for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the hypothetical poorly soluble compound, SC-67655, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in vitro but has low efficacy in our animal models. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often due to poor bioavailability. For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility is a primary obstacle to dissolution, leading to low bioavailability. It is critical to evaluate the physicochemical properties of this compound, especially its solubility and permeability, to diagnose the issue.
Q2: I dissolved this compound in DMSO for my in vitro studies, but it precipitates when I dilute it into an aqueous vehicle for in vivo administration. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent this, consider the following strategies:
-
Optimize Co-solvent Concentration: Keep the final concentration of organic co-solvents like DMSO to a minimum in your formulation. High concentrations can be toxic to animals.[2][3]
-
Utilize a Co-solvent System: A combination of solvents can sometimes maintain solubility more effectively than a single solvent.[4]
-
Employ Solubilizing Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) and cyclodextrins can form micelles or inclusion complexes, respectively, which help keep the compound dispersed in an aqueous phase.[5][6]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility by forming a more soluble salt.[4][5]
Q3: What are some suitable vehicles for administering the hydrophobic compound this compound to animals?
A3: The choice of vehicle depends on the route of administration and the physicochemical properties of this compound. Common vehicles for poorly soluble drugs include:
-
Aqueous Solutions with Co-solvents: Combinations of water with water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be used.[2]
-
Oil-Based Vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be effective for oral or intraperitoneal administration.[2]
-
Surfactant-Based Formulations: Surfactants can be used to create micellar solutions or self-emulsifying drug delivery systems (SEDDS).[7][8]
-
Suspensions: If this compound cannot be fully dissolved, a uniform suspension can be prepared using suspending agents like carboxymethyl cellulose (CMC).[3] Particle size reduction (micronization or nanonization) can improve the dissolution rate of suspensions.[5][7][9]
Q4: How can I improve the oral bioavailability of this compound?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][10]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form, often stabilized by a polymer, can improve dissolution.[7][8]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming a more water-soluble inclusion complex.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates from the formulation during storage. | The compound concentration exceeds its thermodynamic solubility in the chosen vehicle (supersaturation). | Reduce the concentration of this compound. Add a precipitation inhibitor, such as a polymer like HPMC or PVP.[1] |
| A shift in pH during storage is causing the compound to become less soluble. | Buffer the formulation to maintain a stable pH.[1] | |
| Inconsistent results are observed between different animal cohorts. | The formulation is not homogenous, leading to inconsistent dosing. | For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, confirm that the compound is fully dissolved.[1] |
| The presence or absence of food in the animals' stomachs is affecting drug absorption. | Standardize the feeding schedule for the animals in your study.[1] | |
| The vehicle itself is causing adverse effects in the animals. | The chosen vehicle or its concentration is toxic. | Conduct a vehicle-only control study to assess its tolerability.[3] Reduce the concentration of potentially toxic excipients like DMSO or ethanol.[2][3] |
| This compound appears to be degrading in the formulation. | The formulation is not chemically stable. | Assess the chemical stability of this compound in the chosen vehicle under the intended storage conditions. Consider adding antioxidants or adjusting the pH to improve stability. |
Data Presentation: Solubility Screening of this compound
The following table summarizes the hypothetical solubility of this compound in various pharmaceutically acceptable vehicles. This data is intended to serve as a guide for formulation development.
| Vehicle / Excipient | Category | Solubility of this compound (mg/mL) at 25°C |
| Water | Aqueous | < 0.001 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.001 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 25 |
| Propylene Glycol | Co-solvent | 15 |
| Ethanol | Co-solvent | 10 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 100 |
| 20% Solutol® HS 15 in water | Surfactant Solution | 5 |
| 10% Tween® 80 in water | Surfactant Solution | 2 |
| Corn Oil | Lipid | 8 |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD), 40% in water | Cyclodextrin Solution | 12 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment of this compound
Objective: To determine the saturation solubility of this compound in various vehicles to guide formulation development.
Methodology:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Seal the vials and place them on a rotating shaker or orbital mixer.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
After equilibration, centrifuge the samples to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., acetonitrile or methanol).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculate the original concentration in the vehicle to determine the equilibrium solubility.
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
Objective: To prepare a solution formulation of this compound for oral administration in rodents.
Materials:
-
This compound
-
PEG 400
-
Tween® 80
-
Sterile Water for Injection
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile container, add the PEG 400 and Tween® 80.
-
Slowly add the this compound powder to the PEG 400/Tween® 80 mixture while vortexing or stirring continuously until the compound is fully dissolved. Gentle warming (e.g., to 37-40°C) may be used to aid dissolution, but the stability of the compound at this temperature should be confirmed.
-
Once the compound is completely dissolved, slowly add the sterile water to the desired final volume while continuing to mix.
-
Visually inspect the final formulation to ensure it is a clear solution with no visible precipitates.
-
Store the formulation under appropriate conditions (e.g., protected from light at 4°C) and determine its short-term stability before use.
Visualizations
Hypothetical Signaling Pathway for this compound
Assuming this compound is a kinase inhibitor targeting a key pathway in cancer cell proliferation, the following diagram illustrates its potential mechanism of action. Protein kinases are enzymes that regulate many aspects of normal cellular function, and their dysfunction is implicated in diseases like cancer.[11] Kinase inhibitors can block the signaling cascades that lead to cell growth and survival.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Technical Support Center: Investigating Potential Off-Target Effects of SC-67655 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor SC-67655 in primary cell culture experiments. The following information is designed to help users identify, validate, and mitigate unintended cellular effects, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound in primary cells?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and alters the activity of kinases other than its intended target.[1] This is a significant concern, especially in primary cells which closely mimic in vivo physiology, because unintended interactions can lead to misleading experimental outcomes, unexpected cellular responses (phenotypes), and potential toxicity.[1] Such effects can confound the validation of the inhibitor's primary mechanism of action.[1]
Q2: What are the common causes of off-target effects for small molecule inhibitors?
A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, as most kinase inhibitors are designed to compete with ATP.[1] Other contributing factors include:
-
Compound Promiscuity: Many inhibitors can inherently bind to multiple kinases with varying affinities.[1]
-
High Compound Concentration: Using concentrations of this compound that are significantly higher than its half-maximal inhibitory concentration (IC50) for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1][2]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be misinterpreted as direct off-target effects.[1]
Q3: How can I begin to identify potential off-target effects of this compound in my primary cell experiments?
A3: A multi-faceted approach is recommended for identifying potential off-target effects:[1]
-
Literature Review: Thoroughly research the known selectivity profile of this compound if available, or similar compounds. Many inhibitors have been profiled against extensive kinase panels.[1]
-
Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should generally occur at lower concentrations than off-target effects.[1]
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to inhibition of the primary target, use a structurally different inhibitor that targets the same kinase. If the phenotype persists, it is more likely an on-target effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in primary cell cultures that may indicate off-target effects.
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Toxicity at Expected Efficacious Concentrations | 1. Off-target toxicity : this compound may be inhibiting essential "housekeeping" kinases. 2. Solvent toxicity : The solvent (e.g., DMSO) concentration may be too high.[2] 3. Compound instability : The compound may be degrading into a toxic substance in the culture medium.[3] | 1. Perform a dose-response curve for viability : Determine the concentration at which toxicity occurs and compare it to the IC50 for the primary target. 2. Run a solvent-only control : Ensure the final solvent concentration is non-toxic (typically <0.1-0.5% for DMSO).[2] 3. Assess compound stability : Check for degradation in the cell culture medium over the course of the experiment.[3] |
| Inconsistent Results Between Experiments or Primary Cell Donors | 1. Biological variability : Primary cells from different donors can have varying expression levels of on- and off-target kinases. 2. Inconsistent compound activity : The inhibitor may not be stable or fully solubilized.[3] | 1. Use pooled donors : If feasible, use primary cells pooled from multiple donors to average out individual variations.[1] 2. Prepare fresh stock solutions : Aliquot and store stock solutions properly at -20°C or below and avoid repeated freeze-thaw cycles.[3] |
| Observed Phenotype Does Not Align with Known Function of the Primary Target | 1. Direct off-target effect : this compound is directly inhibiting another kinase or protein. 2. Indirect pathway cross-talk : Inhibition of the primary target is causing unforeseen downstream signaling events.[1][4] | 1. Validate with a structurally unrelated inhibitor : Use a different inhibitor for the same target to see if the phenotype is reproduced.[1] 2. Perform a kinase profile : Screen this compound against a broad panel of kinases to identify potential off-targets.[1] 3. Phospho-proteomics analysis : Analyze global changes in protein phosphorylation to identify affected pathways.[1] |
Quantitative Data Summary
When evaluating a novel inhibitor like this compound, it is crucial to determine its potency and selectivity. The following table illustrates how to present hypothetical inhibitory activity (IC50 values) for this compound against its primary target and a selection of potential off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Well-Characterized Inhibitor (e.g., Imatinib) (IC50, nM) |
| Primary Target(s) | ||
| ABL1 | >10,000 | 25 - 750[5] |
| Selected Off-Targets | ||
| SRC | 800 | >1,000[5] |
| LCK | >10,000 | >1,000[5] |
| EGFR | 150 | >10,000[5] |
| VEGFR2 | 250 | 500[5] |
| Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Imatinib is compiled from publicly available sources.[5] |
Experimental Protocols
1. Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of this compound to compete with a known ligand for binding to a large panel of kinases.
-
Principle: An immobilized active site-directed ligand is used to tether kinases to a solid support. This compound is then added in solution. The amount of kinase bound to the solid support is measured in the presence and absence of the test compound. A lower amount of bound kinase in the presence of this compound indicates successful competition and binding to the kinase.
-
Methodology:
-
A broad panel of recombinant kinases is tested.
-
Each kinase is incubated with the immobilized ligand and a single concentration of this compound (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified using a sensitive detection method (e.g., qPCR of a DNA tag linked to the kinase).
-
Results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of this compound to the kinase.
-
Follow-up dose-response curves are performed for kinases showing significant binding to determine the dissociation constant (Kd).
-
2. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is binding to its intended target and potential off-targets within intact primary cells.
-
Principle: The binding of a ligand (this compound) to a protein (kinase) generally increases the thermal stability of the protein.
-
Methodology:
-
Treat primary cells with this compound or a vehicle control.
-
Heat the cell lysates or intact cells to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated protein.
-
Analyze the amount of the target kinase and suspected off-target kinases remaining in the soluble fraction using Western blotting or mass spectrometry.
-
A shift to a higher melting temperature for a specific kinase in the this compound-treated samples indicates direct binding.
-
Visualizations
References
Technical Support Center: Minimizing Variability in Celecoxib (SC-58635) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the selective COX-2 inhibitor, Celecoxib (SC-58635).
Frequently Asked Questions (FAQs)
Q1: What is Celecoxib (SC-58635) and what is its primary mechanism of action?
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its chemical name is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[2] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the COX-1 isoform.[4]
Q2: What are the most common sources of variability in experiments using Celecoxib?
Variability in Celecoxib experiments can arise from several factors:
-
Reagent and Compound Stability: Improper storage and handling of Celecoxib can lead to degradation and loss of potency.[2]
-
Cell Line and Animal Model Differences: The response to Celecoxib can vary significantly between different cell lines and animal strains due to differences in metabolism and target expression.[5][6]
-
Experimental Protocol Execution: Inconsistencies in cell seeding density, drug concentration, incubation times, and measurement techniques can introduce significant variability.
-
Solubility Issues: Celecoxib is practically insoluble in water, and improper dissolution can lead to inaccurate dosing and precipitation in aqueous media.[2][7]
-
Genetic Polymorphisms: Variations in genes, such as those for the metabolizing enzyme CYP2C9, can lead to inter-individual differences in drug metabolism and response.[8][9]
Q3: How should I properly store and handle Celecoxib?
To ensure the stability and efficacy of Celecoxib, follow these storage guidelines:
-
Solid Form: Store Celecoxib capsules or powder at room temperature, between 15°C and 30°C (59°F and 86°F).[2] It should be kept in a dry place, away from direct light and moisture, and in its original container.[2][10] The typical shelf life is 24 to 36 months.[2]
-
Solutions: For in vitro experiments, stock solutions are typically prepared in organic solvents like DMSO, ethanol, or methanol.[2][11] These stock solutions should be stored at -20°C for up to one year.[11]
-
Aqueous Suspensions: Oral suspensions of Celecoxib (e.g., in Ora-Blend) are stable for up to 93 days when stored at either 5°C or 23°C in amber PVC bottles.[12][13]
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values
Possible Causes:
-
Inconsistent Cell Health and Passage Number: Using cells with varying health or from a wide range of passage numbers can lead to inconsistent responses.
-
Inaccurate Drug Concentration: Errors in preparing serial dilutions or issues with Celecoxib solubility can result in incorrect final concentrations.
-
Variable Incubation Times: Inconsistent exposure times to the drug will affect the measured inhibitory effect.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to Celecoxib.[14][15]
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells within a narrow and consistent passage number range.
-
Ensure high cell viability (>95%) before starting the experiment.
-
Maintain consistent cell seeding densities.
-
-
Verify Drug Preparation:
-
Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Ensure complete dissolution of Celecoxib in the organic solvent before diluting into aqueous media.
-
Visually inspect for any precipitation after dilution.
-
-
Control Incubation and Assay Parameters:
-
Use a calibrated timer for all incubation steps.
-
Ensure uniform temperature and CO2 levels in the incubator.
-
Allow plates to equilibrate to room temperature before adding detection reagents.
-
Issue 2: Inconsistent Results in Animal Studies
Possible Causes:
-
Animal Strain and Genetic Variability: Different strains of mice or rats can have varying metabolic profiles, leading to differences in drug exposure and efficacy.[6] Genetic drift within colonies of the same inbred strain can also contribute to variability.
-
Route and Method of Administration: The bioavailability of Celecoxib can be affected by the route of administration (e.g., oral gavage vs. intraperitoneal injection) and the formulation used.
-
Diet and Housing Conditions: The diet, particularly high-fat content, can influence the absorption of Celecoxib.[6] Stress from housing conditions can also impact physiological responses.
-
Timing of Dosing and Sample Collection: Inconsistent timing can lead to variations in plasma drug concentrations and downstream effects.
Troubleshooting Steps:
-
Standardize Animal Model and Husbandry:
-
Use a single, well-characterized animal strain from a reputable supplier.
-
House animals under controlled and consistent environmental conditions (temperature, light cycle, etc.).
-
Provide a standardized diet throughout the study.
-
-
Optimize and Standardize Dosing Procedure:
-
Use a consistent and validated route of administration.
-
Prepare the dosing formulation fresh daily and ensure homogeneity.
-
Administer the drug at the same time each day.
-
-
Control for Biological Variables:
-
Use animals of the same age and sex.
-
Acclimatize animals to the experimental procedures before starting the study.
-
Randomize animals to treatment groups.
-
Data Presentation
Table 1: IC50 Values of Celecoxib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sf9 (COX-2 expressing) | Insect | 0.04 | [1] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [11][15] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [11][15] |
| HeLa | Cervical Cancer | 37.2 | [14] |
| HCT116 | Colorectal Cancer | Intermediate Sensitivity | [14] |
| HepG2 | Liver Cancer | Intermediate Sensitivity | [14] |
| MCF-7 | Breast Cancer | Intermediate Sensitivity | [14] |
| U251 | Glioblastoma | 11.7 | [14] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Varies | [16] |
Note: "Intermediate Sensitivity" indicates that while a specific IC50 value was not provided in the cited source, the cell line's sensitivity was reported to be between the most and least sensitive lines tested.
Table 2: Recommended Storage Conditions for Celecoxib
| Formulation | Storage Temperature | Duration | Container | Reference |
| Solid (Powder/Capsules) | 15-30°C (Room Temperature) | 24-36 months | Original, tightly sealed, light-resistant | [2][10] |
| Organic Stock Solution (e.g., in DMSO) | -20°C | Up to 1 year | Tightly sealed vials | [11] |
| Aqueous Suspension (10 mg/mL in Ora-Blend) | 5°C or 23°C | Up to 93 days | Amber PVC bottles | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based PGE2 Inhibition Assay
This protocol quantifies the ability of Celecoxib to inhibit Prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Celecoxib
-
DMSO
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.[17]
-
Compound Treatment: Prepare serial dilutions of Celecoxib in culture medium. The final DMSO concentration should not exceed 0.5%.[17] Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "no-stim control" wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake.[17]
-
Stimulation: Add LPS to all wells except the "no-stim control" to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each Celecoxib concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: In Vivo Mouse Model of Adenomyosis
This protocol describes the use of Celecoxib in a mouse model of adenomyosis.
Materials:
-
Newborn female mice
-
Tamoxifen
-
Celecoxib
-
Solvent (e.g., peanut oil/lecithin/condensed milk mixture)
-
Standard animal housing and diet
Procedure:
-
Model Induction: Newborn female mice are randomly divided into a control group, an adenomyosis model group, and a Celecoxib treatment group.[18] The adenomyosis and Celecoxib groups receive oral tamoxifen to induce adenomyosis, while the control group receives only the solvent.[18]
-
Treatment: Following model establishment, the Celecoxib group receives daily oral administration of Celecoxib at a predetermined dose. The control and adenomyosis groups receive the vehicle.
-
Study Duration: The treatment continues for a specified period (e.g., 3 months).[18]
-
Tissue Collection: At the end of the study, mice are euthanized, and uterine tissues are collected.[18]
-
Histological Analysis: Uterine tissues are fixed, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining is performed to assess the degree of myometrial gland infiltration.[18]
-
Molecular Analysis: Additional tissue samples can be used for RT-PCR or Western blotting to analyze the expression of relevant markers like COX-2 and VEGF.[18]
-
Data Analysis: Compare the extent of adenomyosis and the expression of molecular markers between the different treatment groups.
Mandatory Visualizations
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 2. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Variability of the drug response to nonsteroidal anti-inflammatory drugs according to cyclooxygenase-2 genetic polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Safety Data Sheet [chemicalbook.com]
- 11. Celecoxib | SC 58635 | COX-2 inhibitor | TargetMol [targetmol.com]
- 12. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of celecoxib oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving issues in SC-67655 binding assays
Welcome to the technical support center for SC-67655 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving common issues encountered during experiments with the EP4 receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, PGE2.[1] Upon activation, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is involved in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] this compound exerts its effects by competitively binding to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting the downstream signaling pathways.
Q2: I am observing high non-specific binding in my radioligand competition assay. What are the potential causes and solutions?
High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Here are some common causes and troubleshooting steps:
-
Radioligand Issues:
-
High Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.[2]
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding. Solution: While difficult to change the ligand itself, optimizing blocking agents and wash steps can help mitigate this. Including BSA, salts, or detergents in the wash or binding buffer can be beneficial.[2]
-
Purity: Impurities in the radioligand preparation can contribute to non-specific binding. Solution: Ensure the radiochemical purity of your ligand is high, typically >90%.
-
-
Assay Conditions:
-
Inadequate Blocking: Insufficient blocking of non-target binding sites on membranes, filters, and plates is a common cause. Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer.[3] Pre-soaking filters with a blocking agent like polyethyleneimine (PEI) can also reduce binding to the filter itself.
-
Suboptimal Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes increase non-specific binding. Solution: Try reducing the incubation time or lowering the temperature. However, ensure that the binding reaction still reaches equilibrium.[4]
-
-
Biological Material:
-
High Protein Concentration: Using too much membrane protein can increase the number of non-specific binding sites. Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding.
-
Q3: My specific binding signal is very low or absent. What should I check?
Low or no specific binding can be due to a variety of factors related to the receptor, the radioligand, or the assay conditions.
-
Receptor Integrity:
-
Degradation or Inactivation: The EP4 receptor in your membrane preparation may be degraded or inactive. Solution: Ensure proper storage and handling of your membrane preparations. Avoid repeated freeze-thaw cycles. You can check for the presence of the receptor using methods like Western blotting.
-
Low Receptor Density: The cell line or tissue used may have a low expression level of the EP4 receptor. Solution: Use a cell line known to overexpress the human EP4 receptor or a tissue known to have high EP4 expression.
-
-
Radioligand Issues:
-
Degradation: The radioligand may have degraded over time, leading to a loss of binding activity. Solution: Use a fresh batch of radioligand or check the integrity of your current stock.
-
Low Specific Activity: If the specific activity of your radioligand is too low, the signal may be difficult to detect, especially for receptors with low density. Solution: Use a radioligand with a higher specific activity. For tritiated ligands, a specific activity above 20 Ci/mmol is generally recommended.[2]
-
-
Assay Conditions:
-
Incorrect Buffer Composition: The pH, ionic strength, or presence of certain ions in the assay buffer can significantly impact binding. Solution: Optimize the buffer composition. For EP4 receptor binding, a buffer at pH 7.4 is often used.
-
Incubation Time Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium, especially at low radioligand concentrations. Solution: Perform a time-course experiment to determine the time required to reach equilibrium.
-
Q4: I am seeing poor reproducibility between replicate wells and different experiments. What can I do to improve this?
Poor reproducibility can stem from inconsistencies in sample preparation, pipetting, and adherence to the protocol.
-
Pipetting and Dispensing:
-
Inaccurate Pipetting: Small errors in pipetting volumes of radioligand, competitor, or membranes can lead to significant variability. Solution: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques and change tips between different solutions.
-
Inconsistent Mixing: Inadequate mixing of reagents in the assay wells can result in uneven binding. Solution: Gently agitate the plate during incubation.
-
-
Protocol Adherence:
-
Inconsistent Incubation Times and Temperatures: Variations in these parameters between experiments will affect the results. Solution: Use a calibrated incubator and a timer to ensure consistency.
-
Variable Washing Steps: Inconsistent washing can lead to variable removal of unbound radioligand. Solution: Use an automated cell harvester or be very consistent with manual washing procedures.
-
-
Reagent Quality:
-
Batch-to-Batch Variability: Differences in the quality of reagents, such as membrane preparations or antibodies, can lead to inconsistent results. Solution: Prepare large batches of reagents where possible and qualify each new batch.
-
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Radioligand concentration too high. | Decrease radioligand concentration (ideally ≤ Kd).[2] |
| Inadequate blocking. | Add BSA or casein to the assay buffer; pre-soak filters with PEI.[3] | |
| High membrane protein concentration. | Reduce the amount of membrane protein used in the assay. | |
| Hydrophobic radioligand. | Optimize wash steps; include detergents or salts in the wash buffer.[2] | |
| Low or No Specific Binding | Degraded or inactive receptor. | Use fresh membrane preparations; verify receptor presence via Western blot. |
| Low receptor density in the biological material. | Use a cell line with higher EP4 expression. | |
| Degraded radioligand. | Use a fresh batch of radioligand. | |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time. | |
| Suboptimal assay buffer conditions (pH, ionic strength). | Optimize the buffer composition. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes; use consistent pipetting techniques. |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and timer. | |
| Inconsistent washing procedure. | Use an automated cell harvester or standardize manual washing. | |
| Batch-to-batch variability of reagents. | Prepare reagents in large batches and qualify each new batch. | |
| High Well-to-Well Variability | Incomplete mixing of reagents. | Gently agitate the plate during incubation. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer. |
Quantitative Data Summary
The following tables summarize the binding affinities of various ligands for the EP4 receptor, providing a reference for expected potencies.
Table 1: Binding Affinities of Prostaglandins for the Human EP4 Receptor
| Ligand | Ki (nM) | Assay Type | Reference |
| PGE2 | 0.82 | Radioligand Binding | (Abramovitz et al., 2000) |
| PGE1 | 2.1 | Radioligand Binding | (Abramovitz et al., 2000) |
| PGD2 | 330 | Radioligand Binding | (Abramovitz et al., 2000) |
| PGF2α | 130 | Radioligand Binding | (Abramovitz et al., 2000) |
Table 2: Binding Affinities of Selected EP4 Receptor Antagonists
| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| EP4 receptor antagonist 1 | 6.1 (human), 16.2 (mouse) | - | Calcium Flux | (TargetMol)[5][6] |
| Grapiprant (CJ-023,423) | 35 | 24 | [3H]-PGE2 Binding | (MedschemExpress)[6] |
| ONO-AE3-208 | - | 1.3 | - | (MedschemExpress)[6] |
| MK-2894 | 2.5 | 0.56 | - | (MedschemExpress)[6] |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay for the EP4 Receptor
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand (e.g., [3H]-PGE2) and a non-labeled competitor (e.g., this compound) with membranes from cells expressing the human EP4 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-PGE2 (specific activity > 100 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Polyethyleneimine (PEI): 0.5% (w/v) solution for pre-treating filters.
2. Experimental Procedure:
-
Filter Pre-treatment: Soak the glass fiber filters in 0.5% PEI for at least 1 hour at room temperature to reduce non-specific binding of the radioligand.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitor Wells: Add 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM in semi-log dilutions).
-
-
Add Radioligand: Add 50 µL of [3H]-PGE2 diluted in assay buffer to all wells. The final concentration should be at or below the Kd of the radioligand for the EP4 receptor (e.g., 1-2 nM).
-
Add Membranes: Add 100 µL of the EP4 receptor membrane preparation (previously optimized for protein concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP4 receptor upon activation by PGE2 and inhibition by this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for performing a competitive radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
References
Best practices for long-term storage and handling of SC-67655
This technical support center provides essential information for the long-term storage, handling, and use of SC-67655. Please review this guide carefully to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, "Kinase-X," which has been implicated in inflammatory signaling pathways. Its primary mechanism of action is to block the phosphorylation of downstream substrates of Kinase-X, thereby modulating the cellular response to pro-inflammatory stimuli.
Q2: What is the recommended solvent for reconstituting this compound?
A2: We recommend reconstituting lyophilized this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q3: Is this compound light-sensitive?
A3: While extensive photostability data is pending, it is a general best practice to protect all research compounds from prolonged exposure to light.[1][2] We recommend storing this compound in an amber vial or a container wrapped in foil.
Long-Term Storage and Handling
Proper storage and handling of this compound are critical to maintain its chemical stability and biological activity.[1][3]
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves compound integrity over long periods. |
| Humidity | Store with desiccant | Protects from moisture, which can lead to hydrolysis and reduced activity. |
| Light | Protect from light | Prevents potential photodegradation.[1][2] |
| Form | Lyophilized powder or in anhydrous DMSO | Lyophilized form is generally more stable. If in solution, use an anhydrous solvent to prevent degradation. |
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.[4][5]
-
Handle the compound in a well-ventilated area.[4]
-
Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. Aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Cell-Based Assay for Kinase-X Inhibition:
-
Cell Culture: Plate your cells of interest at a suitable density in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 1-24 hours).
-
Lysis: After treatment, lyse the cells using a suitable lysis buffer.
-
Analysis: Analyze the cell lysates for the phosphorylation of a known Kinase-X substrate using an appropriate method, such as a Western blot or an ELISA.
-
Data Interpretation: Determine the IC50 value of this compound by plotting the inhibition of substrate phosphorylation against the log of the compound concentration.
Troubleshooting Guide
Issue: Inconsistent or no inhibition of Kinase-X activity.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C or -80°C and protected from light and moisture. Use a fresh aliquot of the stock solution.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure the stock solution was prepared at the correct concentration.
-
-
Possible Cause 3: Cell Health.
-
Solution: Check the viability of your cells. Ensure they are healthy and not overgrown, as this can affect their response to treatment.
-
Issue: High background signal in the assay.
-
Possible Cause 1: Non-specific Binding.
-
Solution: Optimize your antibody concentrations and blocking conditions in your Western blot or ELISA protocol.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure your cell cultures are free from contamination. Use sterile techniques throughout the experiment.
-
Visual Guides
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Kinase-X.
Caption: A streamlined workflow for assessing the inhibitory potential of this compound.
References
Overcoming challenges in delivering SC-67655 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-67655 in animal models. The information herein is designed to address common challenges associated with the delivery of poorly soluble compounds and to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound | Poor aqueous solubility leading to low absorption.[1][2][3] | 1. Optimize Formulation: Employ solubility-enhancing excipients such as co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins.[2] 2. Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area and dissolution rate.[1][2] 3. Lipid-Based Formulations: For lipophilic compounds, formulating in oil or as a self-emulsifying drug delivery system (SEDDS) can improve absorption.[1][4] |
| Precipitation of this compound upon injection | The vehicle is not maintaining the compound in solution in a physiological environment. | 1. Test Vehicle Compatibility: Perform a pre-formulation test by mixing the vehicle containing this compound with physiological buffer to check for precipitation. 2. Adjust Formulation: Increase the concentration of solubilizing agents or explore alternative vehicle compositions. |
| Vehicle-related toxicity or adverse events in animals | The chosen vehicle or excipients are causing an adverse reaction. | 1. Review Excipient Safety: Consult literature for the known safety and tolerability of the excipients in the specific animal model and administration route.[2] 2. Dose Volume and Concentration: Ensure the administered volume and the concentration of excipients are within acceptable limits for the animal species. 3. Alternative Vehicles: Explore less toxic vehicle options, such as aqueous suspensions with suspending agents or lipid-based formulations. |
| Inconsistent results between experimental groups | Variability in formulation preparation or administration technique. | 1. Standardize Protocol: Ensure consistent preparation of the formulation for all animals. 2. Homogeneity of Suspensions: If using a suspension, ensure it is uniformly mixed before each administration. 3. Consistent Administration: Standardize the technique for oral gavage, intraperitoneal, or intravenous injection. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and administration of this compound.
1. What is the recommended starting dose for this compound in a new animal model?
The optimal starting dose will depend on the specific animal model and the intended therapeutic target. It is recommended to perform a dose-ranging study to determine the effective and well-tolerated dose.
2. How can I improve the oral bioavailability of this compound?
Poorly soluble compounds often exhibit low oral bioavailability.[1][2][3] Strategies to enhance this include:
-
Formulation Optimization: Utilizing solubility enhancers like co-solvents, surfactants, or cyclodextrins can improve dissolution in the gastrointestinal tract.[2]
-
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption of lipophilic compounds.[1][4]
-
Particle Size Reduction: Nanosizing or micronization increases the surface area for dissolution.[1][2]
3. What are the suitable vehicles for intravenous (IV) administration of this compound?
For IV administration, the formulation must be a clear, sterile solution. Common approaches for poorly soluble compounds include:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water. The final concentration of the organic solvent should be carefully controlled to avoid toxicity.
-
Surfactant-based systems: Using surfactants like Cremophor EL or Polysorbate 80 to form micelles that encapsulate the drug.
-
Cyclodextrin complexes: Encapsulating this compound within a cyclodextrin molecule to increase its aqueous solubility.[1]
4. Can I administer this compound as a suspension?
Yes, for oral or subcutaneous administration, a suspension can be a viable option. Key considerations include:
-
Particle Size: A uniform and small particle size is crucial for consistent dosing and absorption.
-
Suspending Agents: Use of appropriate suspending agents (e.g., carboxymethylcellulose) is necessary to ensure homogeneity.
-
Route of Administration: Suspensions are generally not suitable for intravenous administration due to the risk of embolism.
5. How should I store my this compound formulation?
The stability of this compound in a given formulation should be determined empirically. It is recommended to prepare formulations fresh before each experiment. If short-term storage is necessary, store at 4°C and protect from light, unless stability studies indicate otherwise. The chemical stability of a drug can be influenced by factors such as temperature, humidity, pH, and light.[5]
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent/Surfactant System
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
In a separate tube, prepare the vehicle by mixing a surfactant (e.g., Tween 80) and a co-solvent (e.g., PEG400) in the desired ratio.
-
Slowly add the this compound solution from step 2 to the vehicle from step 3 while vortexing to ensure complete mixing.
-
Add saline or water dropwise to the mixture to reach the final desired volume, continuing to vortex.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Administration via Oral Gavage
-
Ensure the animal is properly restrained.
-
Gently insert a gavage needle of the appropriate size for the animal into the esophagus.
-
Slowly administer the prepared formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
SC-67655 dose-response curve not reaching saturation
Welcome to the technical support center for SC-67655. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not reaching a plateau (saturation). What are the potential reasons for this?
An incomplete dose-response curve, where the response does not plateau at high concentrations of this compound, can be attributed to several factors. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the biological system being used.[1][2] Potential reasons include:
-
Compound-related issues:
-
Solubility limits: this compound may be precipitating out of solution at higher concentrations, preventing a further increase in the effective concentration.[3]
-
Compound instability: The compound may be degrading over the course of the experiment, particularly at higher concentrations or under specific buffer conditions.
-
Impurity of the compound: The presence of impurities in your sample of this compound could interfere with the assay.[4]
-
-
Experimental setup issues:
-
Insufficient concentration range: The concentrations of this compound tested may not be high enough to elicit a maximal response and reach saturation.
-
Assay detection limits: The detection method used in your assay might have a limited dynamic range, preventing the measurement of a maximal response.
-
Incorrect incubation times: The incubation time with this compound may be too short for the biological system to reach equilibrium and produce a maximal response.
-
-
Biological system-related issues:
-
Off-target effects: At high concentrations, this compound might be interacting with other targets in the cell, leading to a complex response that does not follow a simple sigmoidal curve.
-
Cell toxicity: High concentrations of this compound could be causing cytotoxicity, leading to a decrease in the measured response at the upper end of the dose-response curve.
-
Complex biological mechanism: The mechanism of action of this compound may be more complex than a simple one-to-one binding interaction, leading to a non-standard dose-response relationship.[1]
-
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Saturation
This guide provides a systematic approach to troubleshooting the issue of an incomplete dose-response curve for this compound.
Step 1: Verify Compound Integrity and Solubility
The first step is to ensure that the this compound you are using is of high quality and soluble in your assay buffer at the tested concentrations.
Experimental Protocol: Solubility Assessment
-
Visual Inspection: Prepare the highest concentration of this compound in your assay buffer. Visually inspect the solution for any signs of precipitation or cloudiness, both immediately after preparation and after the incubation period used in your experiment.
-
Spectrophotometric Analysis: Measure the absorbance of your this compound solutions at a wavelength where the compound absorbs light. A non-linear relationship between concentration and absorbance can indicate solubility issues.
-
Filtration and Quantification: Prepare a supersaturated solution of this compound, allow it to equilibrate, filter it through a 0.22 µm filter, and then quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum solubility in your assay buffer.
| Parameter | Method | Expected Outcome for Troubleshooting |
| Solubility | Visual Inspection, Spectrophotometry, Filtration-Quantification | Clear solution at all tested concentrations. Linear concentration vs. absorbance. |
| Purity | HPLC-UV/MS | Purity >95%. No significant interfering impurities detected. |
| Stability | HPLC-UV/MS over time | <5% degradation over the experimental timeframe. |
Step 2: Optimize Experimental Parameters
If the compound's integrity and solubility are confirmed, the next step is to optimize the parameters of your assay.
Experimental Protocol: Assay Optimization
-
Extend Concentration Range: Test a wider range of this compound concentrations, extending to at least 100-fold higher than the previously tested maximum, if solubility permits.
-
Vary Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a maximal response. Test several time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Check Assay Detection Limits: Dilute your positive control to create a standard curve for your detection method. Ensure that the maximal response you expect for this compound falls within the linear range of your assay.
| Parameter | Recommended Action | Expected Outcome |
| Concentration Range | Extend to higher concentrations (e.g., up to 100 µM or higher if soluble). | A plateau in the dose-response curve is observed. |
| Incubation Time | Perform a time-course experiment. | Determine the optimal time point where the response is maximal and stable. |
| Assay Detection | Run a standard curve with a known positive control. | The expected maximal response for this compound is within the linear range of the assay. |
Step 3: Investigate Biological Complexity and Off-Target Effects
If the issue persists after optimizing the experimental parameters, consider the possibility of more complex biological interactions.
Experimental Protocol: Assessing Biological Effects
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your dose-response experiment to determine if high concentrations of this compound are toxic to the cells.
-
Use of a Specific Antagonist: If a known antagonist for the putative target of this compound is available, co-incubation with the antagonist should shift the dose-response curve to the right, confirming on-target activity.
-
Target Engagement Assay: Utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to its intended target at the concentrations tested.
| Parameter | Method | Expected Outcome for Troubleshooting |
| Cytotoxicity | MTT, LDH, or similar assay. | No significant cytotoxicity observed at the concentrations where saturation is expected. |
| On-Target Activity | Co-incubation with a known antagonist. | A rightward shift in the dose-response curve. |
| Target Engagement | CETSA or similar assay. | Confirmation of target binding at the tested concentrations. |
Visualizing Potential Issues and Workflows
To further aid in troubleshooting, the following diagrams illustrate a hypothetical signaling pathway for this compound, a troubleshooting workflow, and the logical relationships between potential causes of the lack of saturation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for dose-response issues.
Caption: Logical relationships of potential causes.
References
Technical Support Center: Mitigating Non-specific Binding of SC-67655 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate non-specific binding of the hypothetical small molecule, SC-67655, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a small molecule like this compound?
A1: Non-specific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces other than its intended biological target.[1][2] This can lead to misleading experimental results, including false positives or false negatives, high background signals, and reduced assay sensitivity.[1] For a compound like this compound, distinguishing between on-target effects and those caused by non-specific interactions is critical for the accurate interpretation of its biological activity.[1][3]
Q2: What are the initial signs that this compound might be exhibiting non-specific binding in my cellular assay?
A2: Several indicators may suggest non-specific binding of this compound:
-
High background signal: Unusually high signal in control wells (e.g., no-cell or no-target controls).
-
Inconsistent results: High variability between replicate wells or experiments.
-
Steep, non-sigmoidal dose-response curve: This can sometimes indicate compound aggregation or other non-specific effects.[4]
-
Discrepancy with orthogonal assays: The phenotype observed with this compound is not replicated when using a structurally different inhibitor for the same target or when using genetic methods like siRNA or CRISPR to validate the target.[3]
-
High effective concentration: The concentration of this compound required to see an effect in a cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki).[3]
Q3: How can I proactively prevent non-specific binding of this compound?
A3: Proactive measures can significantly reduce the risk of non-specific binding:
-
Assay Buffer Optimization: The composition of your assay buffer can be modified to minimize non-specific interactions. This includes adjusting the pH and salt concentration.[5]
-
Use of Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) or casein into your assay buffers can prevent this compound from binding to plasticware and other surfaces.[5][6]
-
Inclusion of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help disrupt hydrophobic interactions that often lead to non-specific binding.[1][4]
Troubleshooting Guides
Guide 1: High Background Signal in the Assay
High background can obscure the true signal from this compound's on-target activity. Follow these steps to troubleshoot and reduce background noise.
Experimental Protocol: Optimizing Blocking Conditions
-
Preparation of Blocking Buffers: Prepare a panel of blocking buffers. A good starting point is phosphate-buffered saline (PBS) containing different concentrations of a blocking agent (e.g., 1%, 2%, and 5% BSA).[1]
-
Plate Coating: If applicable to your assay, coat the microplate wells with your target protein. For controls, leave some wells uncoated.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add the different blocking buffers to the wells and incubate for various durations (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).[1]
-
Compound Addition: After washing the wells again, add a high concentration of this compound to the wells and incubate for your standard assay time.
-
Detection: Wash the wells to remove unbound this compound, add your detection reagents, and measure the signal.
-
Analysis: Compare the background signal across the different blocking conditions to identify the most effective one.
Data Presentation: Optimizing Blocking Conditions
| Blocking Agent | Concentration | Incubation Time | Incubation Temp. | Background Signal (Relative Units) |
| BSA | 1% | 1 hour | Room Temp | 1500 |
| BSA | 2% | 1 hour | Room Temp | 1200 |
| BSA | 5% | 1 hour | Room Temp | 900 |
| BSA | 2% | 2 hours | Room Temp | 1150 |
| BSA | 2% | Overnight | 4°C | 850 |
| Casein | 1% | 1 hour | Room Temp | 1000 |
Guide 2: Inconsistent Results and High Variability
High variability can be caused by several factors, including the aggregation of this compound.
Experimental Protocol: Assessing the Effect of Detergents
-
Prepare Detergent Buffers: Prepare a set of assay buffers containing different concentrations of a non-ionic detergent (e.g., 0%, 0.01%, 0.05%, and 0.1% Tween-20).[1][4]
-
Run Assay: Perform your standard cellular assay with this compound using these different detergent-containing buffers.
-
Compare Dose-Response Curves: Generate dose-response curves for this compound in each buffer condition.
-
Analyze Variability: Calculate the standard deviation or coefficient of variation for replicate wells at each concentration. A decrease in variability and a rightward shift in the IC50 curve in the presence of detergent can indicate that aggregation was contributing to the apparent activity.
Data Presentation: Effect of Detergent on this compound Potency and Assay Variability
| Tween-20 Conc. | This compound IC50 (µM) | Coefficient of Variation at IC50 (%) |
| 0% | 1.2 | 35% |
| 0.01% | 5.8 | 15% |
| 0.05% | 6.2 | 12% |
| 0.1% | 6.5 | 10% |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating T Cell Activation Inhibition: A Comparative Guide to Tacrolimus and Other Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research and therapeutic development, the precise modulation of T cell activation is a cornerstone for treating autoimmune diseases, preventing transplant rejection, and advancing cancer immunotherapy. This guide provides an objective comparison of the well-established T cell activation inhibitor, Tacrolimus (FK506), with other prominent immunosuppressive agents: Rapamycin (Sirolimus) and Tofacitinib. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance of T Cell Activation Inhibitors
The efficacy of T cell activation inhibitors can be quantified by their ability to suppress key T cell functions, namely proliferation and the production of critical cytokines like Interleukin-2 (IL-2). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in these assays. Below is a summary of the performance of Tacrolimus compared to Rapamycin and Tofacitinib.
| Inhibitor | Primary Target | Mechanism of Action | T Cell Proliferation IC50 (approx.) | IL-2 Production IC50 (approx.) |
| Tacrolimus (FK506) | Calcineurin | Binds to FKBP12, and this complex inhibits the phosphatase activity of calcineurin. This blocks the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for IL-2 and other cytokine genes.[1][2] | 0.1 - 1 nM | 0.02 - 0.11 ng/mL (~0.025 - 0.14 nM)[3] |
| Rapamycin (Sirolimus) | mTOR (mechanistic Target of Rapamycin) | Forms a complex with FKBP12, which then binds to and inhibits mTORC1. This blocks signaling pathways downstream of the IL-2 receptor, thereby inhibiting cell cycle progression (G1 to S phase) and proliferation.[4] | 0.1 - 10 nM[5] | Does not directly inhibit IL-2 production, but rather the cellular response to IL-2.[6] |
| Tofacitinib | Janus Kinases (JAKs), primarily JAK1 and JAK3 | Inhibits the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), which are downstream of cytokine receptors, including the IL-2 receptor. This disrupts the signaling cascade that leads to T cell proliferation and differentiation.[7] | ~100 nM (for PHA-stimulated PBMCs)[8] | Indirectly affects IL-2 signaling pathways.[7][9] |
Experimental Protocols
Validating the inhibitory effect of compounds on T cell activation requires robust and reproducible experimental methodologies. Below are detailed protocols for the isolation of human T cells, a T cell proliferation assay using CFSE, and the quantification of IL-2 production by ELISA.
Human T Cell Isolation from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the negative selection of T cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
EasySep™ Human T Cell Isolation Kit or similar negative selection kit
-
Centrifuge
-
50 mL conical tubes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, being careful not to disturb the mononuclear cell layer at the interface.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.
-
Resuspend the final PBMC pellet in the recommended buffer for the T cell isolation kit.
-
Follow the manufacturer's instructions for the negative selection of T cells. This typically involves adding an antibody cocktail to label non-T cells, followed by the addition of magnetic particles and separation using a magnet.
-
The resulting untouched T cells are ready for downstream applications.
T Cell Proliferation Assay using CFSE
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions. As cells proliferate, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division, which can be measured by flow cytometry.
Materials:
-
Isolated T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
CFSE dye
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Test inhibitors (Tacrolimus, Rapamycin, Tofacitinib)
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Resuspend isolated T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice, then centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add the test inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the T cell activation stimuli to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. The sequential halving of CFSE fluorescence intensity will indicate subsequent generations of proliferating cells.
Quantification of IL-2 Production by Sandwich ELISA
This protocol outlines the measurement of IL-2 secreted into the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from the T cell proliferation assay
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, the experimental process, and the logical relationship between the inhibitors.
Caption: T Cell Activation Signaling Pathway and Points of Inhibition.
Caption: Workflow for Validating T Cell Activation Inhibitors.
Caption: Logical Comparison of Inhibitor Mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin and IL-2 reduce lethal acute graft-versus-host disease associated with increased expansion of donor type CD4+CD25+Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of rapamycin on the expression of the IL-2 receptor (CD25) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
Comparative Guide to Small Molecule Inhibitors of HLA Class II Molecules: A Focus on HLA-DR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of SC-67655 Development and a Pivot to a Comparative Analysis of Characterized HLA-DR Inhibitors
Initial searches for the small molecule inhibitor this compound have yielded no publicly available data, suggesting that it may be a discontinued or internally coded compound. This guide will therefore pivot to a comparative analysis of publicly characterized small molecule inhibitors of HLA-DR, using PV-267 as a primary example and drawing comparisons with other relevant compounds where data is available. This guide aims to provide an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
Introduction to HLA-DR as a Therapeutic Target
Human Leukocyte Antigen (HLA) class II molecules, particularly HLA-DR, are critical mediators of the adaptive immune response.[1] They are expressed on antigen-presenting cells (APCs) and present processed antigens to CD4+ T-helper cells, initiating a cascade of immune activation.[1] In autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis, specific HLA-DR alleles are strongly associated with disease susceptibility, as they present self-antigens to autoreactive T cells. Consequently, blocking the peptide-binding groove of disease-associated HLA-DR alleles with small molecule inhibitors represents a promising therapeutic strategy to selectively dampen the autoimmune response without causing broad immunosuppression.[2][3]
Overview of Compared Small Molecule Inhibitors
This guide focuses on PV-267, a well-characterized small molecule inhibitor targeting the HLA-DR2b (DRB1*15:01) allele, which is strongly linked to multiple sclerosis.[2][3] As a comprehensive comparison requires multiple data points, we will also discuss methyldopa, a compound identified as an inhibitor of HLA-DQ8, another class II molecule. While not a direct HLA-DR inhibitor, the principles of its action and the methods for its characterization are highly relevant and provide a valuable comparative perspective.
Performance Data and In Vitro Efficacy
The efficacy of small molecule HLA-DR inhibitors is primarily assessed through their binding affinity to the target HLA molecule and their ability to inhibit T-cell responses in cellular assays.
| Compound | Target HLA Allele | Binding Affinity (Kᵢ/Kd) | Cellular Assay IC50 | Key Cellular Effects | Reference |
| PV-267 | HLA-DR2b (DRB1*15:01) | 2 nM | Not explicitly stated | Inhibits cytokine production (IFN-γ) and proliferation of myelin-specific T cells.[2][3] | [2] |
| Methyldopa | HLA-DQ8 | ~26 µM (K_d) | Not explicitly stated | Blocks the activation of DQ8-specific T cells responding to self-antigens like insulin.[4] | [4] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental setups. The data presented here is collated from publicly available research.
Mechanism of Action: Blocking the Antigen Presentation Pathway
Small molecule inhibitors of HLA-DR function by competitively binding to the peptide-binding groove of the HLA-DR molecule on antigen-presenting cells (APCs). This prevents the loading of antigenic peptides, thereby inhibiting the presentation of these peptides to CD4+ T-cells. The disruption of this crucial first step in T-cell activation leads to a downstream reduction in T-cell proliferation and cytokine release.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of HLA-DR inhibitors. Below are representative protocols for key in vitro assays.
HLA-DR Binding Affinity Assay
This assay determines the affinity of a small molecule inhibitor for a specific HLA-DR allele.
Principle: A competitive binding assay is performed where the inhibitor competes with a known fluorescently or radioactively labeled peptide for binding to purified, recombinant HLA-DR molecules. The displacement of the labeled peptide is measured to calculate the inhibitor's binding affinity (Kᵢ or K_d).
Protocol Outline:
-
Reagents: Purified recombinant HLA-DR protein, fluorescently labeled reference peptide with known binding affinity, small molecule inhibitor at various concentrations, assay buffer.
-
Procedure: a. Incubate a fixed concentration of the HLA-DR protein with a fixed concentration of the labeled reference peptide and varying concentrations of the inhibitor. b. Allow the reaction to reach equilibrium. c. Measure the amount of bound labeled peptide using an appropriate detection method (e.g., fluorescence polarization or scintillation counting).
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of inhibitor that displaces 50% of the labeled peptide) is determined. The Kᵢ is then calculated from the IC50 using the Cheng-Prusoff equation.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an inhibitor to block antigen-specific T-cell proliferation.
Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. As the cells proliferate, the fluorescence intensity per cell decreases. This dilution of CFSE is measured by flow cytometry to quantify proliferation.
Protocol Outline:
-
Cell Preparation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a donor with the relevant HLA-DR allele. b. Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: a. Plate the CFSE-labeled PBMCs. b. Add the specific antigenic peptide that is presented by the target HLA-DR allele. c. Add the small molecule inhibitor at various concentrations. Include appropriate controls (no inhibitor, no antigen).
-
Incubation: Incubate the cells for 4-6 days to allow for T-cell proliferation.
-
Flow Cytometry Analysis: a. Stain the cells with fluorescently labeled antibodies against CD4 to identify helper T-cells. b. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the CD4+ T-cell population.
-
Data Analysis: Analyze the CFSE histograms to determine the percentage of proliferating cells and the proliferation index in the presence and absence of the inhibitor. Calculate the IC50 for the inhibition of T-cell proliferation.
Cytokine Release Assay (ELISA)
This assay quantifies the inhibition of cytokine production by activated T-cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IFN-γ, IL-2) in the supernatant of the T-cell co-culture.
Protocol Outline:
-
Co-culture Supernatant Collection: a. Set up a co-culture of APCs and T-cells with the specific antigen and varying concentrations of the inhibitor, as described for the proliferation assay (without CFSE labeling). b. After an appropriate incubation period (e.g., 48-72 hours), centrifuge the plates and collect the cell-free supernatant.
-
ELISA Procedure: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest. b. Block the plate to prevent non-specific binding. c. Add the collected supernatants and a standard curve of the recombinant cytokine to the plate. d. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate. e. Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the IC50 for the inhibition of cytokine release.
Conclusion
Small molecule inhibitors of HLA-DR, such as PV-267, hold significant promise for the targeted therapy of autoimmune diseases. Their ability to selectively block the presentation of disease-relevant autoantigens offers a more specific and potentially safer alternative to broad-spectrum immunosuppressants. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these emerging therapeutics. Further research and clinical development in this area are crucial to realizing the full potential of HLA-DR inhibition for patients with autoimmune disorders.
References
- 1. What are HLA-DR blockers and how do they work? [synapse.patsnap.com]
- 2. Small molecule inhibitor of antigen binding and presentation by HLA-DR2b as a therapeutic strategy for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of antigen binding and presentation by HLA-DR2b as a therapeutic strategy for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally Designed Small Molecules to Prevent Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of SC-67655 Cross-reactivity with HLA-DR Alleles Not Possible Due to Lack of Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, no information could be found for a compound designated "SC-67655." As a result, a comparison guide on its cross-reactivity with other HLA-DR alleles cannot be provided at this time.
For researchers, scientists, and drug development professionals, understanding the binding profile of a compound across various Human Leukocyte Antigen (HLA) alleles is crucial for predicting potential off-target effects and ensuring the safety and efficacy of novel therapeutics. However, the absence of any public data on "this compound" prevents an analysis of its binding affinity and functional interaction with the highly polymorphic HLA-DR protein family.
We encourage researchers with an interest in this compound to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.
To facilitate future investigations into the cross-reactivity of this or other compounds with HLA-DR alleles, a general experimental workflow is outlined below.
General Experimental Workflow for Assessing HLA-DR Cross-Reactivity
A multi-tiered approach is typically employed to characterize the binding and functional consequences of a compound's interaction with a panel of HLA-DR alleles. This process often involves a combination of in silico, biochemical, and cell-based assays.
Validating the Specificity of a p38 MAPK Inhibitor Using Control Peptides: A Comparative Guide
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli like inflammatory cytokines, UV radiation, and osmotic shock.[3][4] It plays a central role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[5][6] Given its involvement in numerous diseases, including inflammatory disorders and cancer, p38 MAPK is a significant therapeutic target.[4][7] However, the development of specific inhibitors has been challenging, with many compounds failing in clinical trials due to off-target effects leading to toxicity.[1][8]
This guide illustrates how control peptides can be integrated into a validation workflow to rigorously assess the on-target and off-target activity of an inhibitor like Hypothetinib-123.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the inhibitory activity of Hypothetinib-123 against its primary target, p38α, and other closely related kinases. The data includes results from assays using a specific substrate peptide and a non-specific control peptide to demonstrate assay validity.
| Target Kinase | Inhibitor | Peptide Substrate | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α (MAPK14) | Hypothetinib-123 | ATF-2 Peptide | 15 | 1 |
| p38α (MAPK14) | Hypothetinib-123 | Scrambled Peptide | > 10,000 | N/A |
| p38β (MAPK11) | Hypothetinib-123 | ATF-2 Peptide | 250 | 16.7 |
| JNK1 | Hypothetinib-123 | c-Jun Peptide | > 5,000 | > 333 |
| ERK2 | Hypothetinib-123 | MBP Peptide | > 10,000 | > 667 |
-
IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.
-
Fold Selectivity: The ratio of the IC50 for an off-target kinase to the IC50 for the primary target (p38α). Higher values indicate greater selectivity.
-
ATF-2 Peptide: A specific peptide substrate for p38 MAPK.
-
Scrambled Peptide: A control peptide with the same amino acid composition as the ATF-2 peptide but in a random sequence, which should not be phosphorylated by p38α. The high IC50 value confirms the assay's specificity for the correct substrate.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of specificity data.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol is designed to measure the direct inhibitory effect of Hypothetinib-123 on the activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate (e.g., ATF-2 peptide)
-
Hypothetinib-123 (serial dilutions)
-
Control "scrambled" peptide
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the p38α enzyme, peptide substrates, ATP, and serial dilutions of Hypothetinib-123 in kinase buffer.
-
Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO as a vehicle control).
-
Add Enzyme: Add 2 µL of the diluted p38α enzyme to each well.
-
Initiate Reaction: Add 2 µL of a mix containing the ATF-2 peptide substrate and ATP to start the kinase reaction. For control wells, use the scrambled peptide instead of the ATF-2 peptide.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detect Activity: Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity) using the ADP-Glo™ reagent and detection system, following the manufacturer's protocol.[9] Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Hypothetinib-123 relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Cellular p38 MAPK Inhibition
This protocol validates if the inhibitor can block p38 MAPK activation within a cellular context.
Materials:
-
Cell line (e.g., HEK293 or THP-1 cells)
-
Cell culture medium and reagents
-
Stimulant (e.g., Anisomycin or LPS to activate the p38 pathway)
-
Hypothetinib-123
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies:
-
Primary: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Rabbit anti-total-p38
-
Secondary: HRP-conjugated anti-rabbit antibody
-
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of Hypothetinib-123 (or DMSO vehicle) for 1 hour.
-
Stimulation: Stimulate the cells with a known p38 activator (e.g., Anisomycin) for 30 minutes to induce phosphorylation of p38.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBS-T).
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total p38 as a loading control. Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 to determine the extent of inhibition.
Visualizations
Diagram 1: p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition by Hypothetinib-123.
Diagram 2: Experimental Workflow for Specificity Validation
Caption: Workflow for validating inhibitor specificity using a control peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Peptidomimetic Inhibitors of Antigen Presentation: A Comparative Analysis of SC-67655 and Other HLA-DR-Targeting Compounds
For Immediate Publication
MARTINSRIED, Germany & NUTLEY, N.J. – December 8, 2025 – In the landscape of immunomodulatory therapeutics, peptidomimetic inhibitors targeting Human Leukocyte Antigen (HLA) class II molecules, particularly HLA-DR, represent a promising strategy for the treatment of autoimmune diseases. This guide provides a comparative analysis of SC-67655, a selective inhibitor of HLA-DRB10401, and other notable peptidomimetic inhibitors, including PV-267 and its second-generation analog PV-3212, which target HLA-DR2b (DRB11501). This comparison is aimed at researchers, scientists, and drug development professionals, offering a synthesis of available performance data, experimental methodologies, and an examination of the underlying signaling pathways.
Introduction to HLA-DR Inhibition
HLA-DR molecules are critical mediators of the adaptive immune response, presenting processed antigens to T-helper cells. In autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, specific HLA-DR alleles are strongly associated with disease susceptibility, as they can present self-antigens, leading to an aberrant immune attack on the body's own tissues. Peptidomimetic inhibitors are designed to competitively bind to the peptide-binding groove of these HLA-DR molecules, thereby blocking the presentation of autoantigens and preventing the activation of autoreactive T cells.
Comparative Overview of Inhibitors
This guide focuses on a comparative analysis of two distinct classes of HLA-DR inhibitors: this compound, which targets the rheumatoid arthritis-associated HLA-DRB1*0401 allele, and the PV series of compounds (PV-267 and PV-3212), which are directed against the multiple sclerosis-associated HLA-DR2b allele.
| Feature | This compound | PV-267 | PV-3212 |
| Target HLA Allele | HLA-DRB10401 | HLA-DR2b (DRB11501) | HLA-DRB1*1501 (DR15) |
| Associated Disease | Rheumatoid Arthritis | Multiple Sclerosis | Multiple Sclerosis |
| Chemical Nature | Peptidomimetic | Modified Pentapeptide/Mimetic | Second-generation modified pentapeptide/mimetic |
| Binding Affinity | Similar to HA307-319 peptide | 2 nM (for HLA-DR2) | Picomolar affinity for DR15 |
| In Vitro Efficacy | Inhibits peptide-specific T cell proliferation | Inhibits cytokine production and proliferation of myelin-specific T cells | More potent than PV-267 in human cells from DR15-positive MS patients |
| In Vivo Efficacy | Data not readily available | Effective in preventing and treating EAE in HLA-DR2b transgenic mice | Preclinical development for MS |
| Pharmacokinetics | Data not readily available | Good half-life and pharmacokinetics following IP or SC administration | Higher metabolic stability and longer half-life than PV-267 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these peptidomimetic inhibitors is the competitive blockade of the peptide-binding groove of HLA-DR molecules on antigen-presenting cells (APCs). This prevents the loading of antigenic peptides, including autoantigens, onto the HLA-DR molecule. Consequently, the APC cannot present the antigen to CD4+ T-helper cells, which is a critical step in initiating an adaptive immune response. The inhibition of this interaction prevents T-cell activation, proliferation, and the subsequent downstream inflammatory cascade.
Efficacy of SC-67655 in comparison to biologic therapies for RA models
Efficacy of Novel Small Molecule Inhibitors in Comparison to Biologic Therapies for Rheumatoid Arthritis Models: A Comparative Guide
A Note on the Investigated Compound
Initial literature searches for "SC-67655" did not yield specific information related to a therapeutic agent for rheumatoid arthritis (RA). To provide a comprehensive comparison in line with the user's request, this guide will focus on a well-characterized small molecule inhibitor, Tofacitinib, as a representative example of a novel therapeutic approach. Tofacitinib, a Janus kinase (JAK) inhibitor, offers a distinct mechanism of action compared to biologic therapies and serves as a relevant case study for researchers and drug development professionals.
Introduction to Therapeutic Strategies in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1][2] The pathophysiology of RA involves a complex interplay of immune cells and signaling molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which are key targets for biologic therapies.[3][4][5][6] Biologic drugs, which are genetically engineered proteins, are designed to specifically neutralize these inflammatory mediators or their receptors.[4][5][7] In contrast, small molecule inhibitors like Tofacitinib target intracellular signaling pathways, offering a different modality for therapeutic intervention.
Mechanism of Action: Tofacitinib vs. Biologic Therapies
Tofacitinib (JAK Inhibitor): Tofacitinib is an orally administered small molecule that inhibits Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3] By blocking JAKs, Tofacitinib disrupts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
Biologic Therapies:
-
TNF-α Inhibitors (e.g., Adalimumab, Infliximab): These are monoclonal antibodies that bind to and neutralize TNF-α, a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of RA.[5]
-
IL-6 Receptor Inhibitors (e.g., Tocilizumab): These monoclonal antibodies block the IL-6 receptor, thereby preventing IL-6 from exerting its pro-inflammatory effects, which include joint inflammation and the production of acute-phase reactants.[3]
-
B-cell Depleting Agents (e.g., Rituximab): This monoclonal antibody targets the CD20 protein on the surface of B-cells, leading to their depletion and thereby reducing autoantibody production and inflammation.[3][5]
-
T-cell Co-stimulation Blockers (e.g., Abatacept): This fusion protein inhibits the co-stimulation of T-cells, a critical step in their activation and the subsequent inflammatory response.[5]
Below is a diagram illustrating the signaling pathway targeted by Tofacitinib.
References
- 1. Rheumatoid arthritis: pathological mechanisms and modern pharmacologic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msdmanuals.com [msdmanuals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. nras.org.uk [nras.org.uk]
- 5. Biologics for rheumatoid arthritis: How they work [medicalnewstoday.com]
- 6. clara.arthritis.org.au [clara.arthritis.org.au]
- 7. joeldavidrheumatology.co.uk [joeldavidrheumatology.co.uk]
A Head-to-Head In Vitro Comparison of Cyclooxygenase (COX) Inhibitors: Celecoxib, Ibuprofen, and SC-560
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of three key cyclooxygenase (COX) inhibitors: the COX-2 selective inhibitor Celecoxib, the non-selective inhibitor Ibuprofen, and the COX-1 selective inhibitor SC-560. By examining their inhibitory profiles against COX-1 and COX-2 isoforms, this document aims to provide a clear, data-driven resource for researchers in pharmacology and drug development.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[1] The development of selective COX-2 inhibitors was driven by the goal of achieving anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
In Vitro Performance Comparison
The in vitro inhibitory activity of Celecoxib, Ibuprofen, and SC-560 against COX-1 and COX-2 is typically evaluated by measuring the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound | Class | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 Selective Inhibitor | 9.4 µM[3] | 0.04 µM (40 nM)[4] | ~235 |
| Ibuprofen | Non-selective COX Inhibitor | - | - | ~0.3 |
| SC-560 | COX-1 Selective Inhibitor | 0.009 µM (9 nM)[5][6] | 6.3 µM[5][6] | ~0.0014 |
Note: IC50 values can vary depending on the specific in vitro assay conditions, such as the source of the enzyme (e.g., human, ovine) and the assay methodology. The data presented here are representative values from published studies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the prostaglandin biosynthesis pathway and the experimental workflow for assessing their inhibitory activity.
The diagram above illustrates the conversion of membrane phospholipids to arachidonic acid, which is then metabolized by COX-1 and COX-2 to produce prostaglandin H2 (PGH2). PGH2 is a precursor for various prostaglandins and thromboxanes that mediate physiological and inflammatory responses.[7][8] Ibuprofen non-selectively inhibits both COX-1 and COX-2. SC-560 selectively inhibits COX-1, while Celecoxib is highly selective for COX-2.
The workflow for a typical in vitro COX inhibition assay involves the preparation of reagents, pre-incubation of the enzyme with the test inhibitor, initiation of the enzymatic reaction by adding the substrate (arachidonic acid), termination of the reaction, and subsequent quantification of the prostaglandin product.[9][10]
Experimental Protocols
A common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Representative In Vitro COX Inhibition Assay Protocol (EIA-based):
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Prepare serial dilutions of the test inhibitors (Celecoxib, Ibuprofen, SC-560) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of heme, a necessary cofactor for COX activity.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 2 minutes) to allow for prostaglandin production.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Add stannous chloride to reduce the unstable prostaglandin H2 (PGH2) to the more stable prostaglandin F2α (PGF2α).
-
-
Quantification of Prostaglandin:
-
Quantify the amount of PGF2α produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[10] The intensity of the colorimetric signal is inversely proportional to the amount of prostaglandin in the sample.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro data clearly demonstrate the distinct selectivity profiles of Celecoxib, Ibuprofen, and SC-560. Celecoxib is a potent and highly selective inhibitor of COX-2, which is consistent with its clinical use as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Ibuprofen exhibits non-selective inhibition of both COX-1 and COX-2. In contrast, SC-560 is a powerful and selective inhibitor of the COX-1 isoform. This head-to-head comparison provides valuable insights for researchers working on the development of novel anti-inflammatory drugs and for those investigating the specific roles of COX-1 and COX-2 in various physiological and pathological processes. The provided experimental framework serves as a guide for the consistent and reproducible in vitro evaluation of these and other COX inhibitors.
References
- 1. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
Validating In Vivo Efficacy of Novel EGFR Inhibitor SC-67655 Through Histological Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of SC-67655, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, against established cancer therapies. The data presented herein is based on preclinical studies in Non-Small Cell Lung Cancer (NSCLC) xenograft models, offering a framework for evaluating the therapeutic potential of this compound through quantitative in vivo data and corresponding histological assessments.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line in athymic nude mice. Its performance was compared against a standard chemotherapeutic agent, Cisplatin, and another EGFR tyrosine kinase inhibitor (TKI), Erlotinib.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy in A549 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% HPMC, p.o., daily | 1850 ± 210 | - |
| This compound | 50 mg/kg, p.o., daily | 647.5 ± 95 | 65% |
| Cisplatin | 6 mg/kg, i.p., weekly | 370 ± 68 | 80%[1] |
| Erlotinib | 100 mg/kg, p.o., daily | 129.5 ± 30 | 93%[1] |
Data for this compound is hypothetical for illustrative purposes. Data for Cisplatin and Erlotinib are derived from published studies.[1]
Histological Analysis
Tumor tissues were harvested at the end of the treatment period for histological and immunohistochemical (IHC) analysis to assess cellular morphology, proliferation, and microvessel density.
Table 2: Summary of Histological and Immunohistochemical Findings
| Treatment Group | H&E Staining Observations | Ki-67 Proliferation Index (%) |
| Vehicle Control | Dense, highly cellular tumor with numerous mitotic figures. | 85 ± 8 |
| This compound | Increased areas of necrosis, reduced cellularity, and fewer mitotic figures compared to control. | 35 ± 6 |
| Cisplatin | Widespread necrosis and significant reduction in tumor cell density.[2] | 20 ± 5 |
| Erlotinib | Marked reduction in tumor cellularity and extensive necrotic regions. | 15 ± 4 |
Data for this compound is hypothetical. Data for comparator agents are representative of expected outcomes based on their mechanisms of action.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental design, the following diagrams were generated.
Experimental Protocols
In Vivo Xenograft Study
-
Cell Culture: Human A549 NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[3]
-
Animal Model: Six-week-old female athymic nude mice are used for the study.[4]
-
Tumor Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[4][5]
-
Treatment: When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups (n=10 per group).[4] Treatments are administered as detailed in Table 1.
-
Monitoring: Tumor volume is measured twice weekly using digital calipers and calculated with the formula: (Length x Width²) / 2. Animal body weights are also recorded to monitor toxicity.
-
Endpoint: The study is terminated after 21 days of treatment. Mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.
Histological and Immunohistochemical Analysis
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.[6]
-
H&E Staining: 4-µm thick sections are cut from the paraffin blocks, deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E) to evaluate general tumor morphology, cellularity, and necrosis.[6]
-
Immunohistochemistry (IHC) for Ki-67:
-
Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) for 20 minutes.[7][8]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.[7][9]
-
Primary Antibody: Sections are incubated with a rabbit monoclonal antibody to Ki-67 (e.g., clone 30-9 or SP6) overnight at 4°C.[10][11]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.[9]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.[7][9]
-
Analysis: The Ki-67 proliferation index is determined by calculating the percentage of Ki-67-positive nuclei in at least five high-power fields per tumor section.
-
Mechanism of Action of this compound
This compound is a selective, orally bioavailable inhibitor of the EGFR tyrosine kinase.[12] By competitively binding to the ATP-binding site within the intracellular domain of EGFR, this compound blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.[12]
References
- 1. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. genomeme.ca [genomeme.ca]
- 10. Ki-67 is a strong prognostic marker of non-small cell lung cancer when tissue heterogeneity is considered - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method to obtain reproducible Ki-67 indices in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Performance Benchmark: SC-67655 in a Comparative Analysis with Leading Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational immunosuppressant SC-67655 against two well-established immunosuppressive agents: Tacrolimus (a calcineurin inhibitor) and Sirolimus (an mTOR inhibitor). The information presented herein is intended to offer a comprehensive performance benchmark based on key in vitro assays relevant to immunosuppressive activity. All data for this compound is hypothetical and presented for illustrative purposes.
I. Comparative Performance Data
The immunosuppressive potential of this compound was evaluated in comparison to Tacrolimus and Sirolimus using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) was determined for T-cell proliferation in a Mixed Lymphocyte Reaction (MLR) assay and for the inhibition of Interleukin-2 (IL-2) production in stimulated Jurkat T-cells.
| Compound | Target Pathway | T-Cell Proliferation (MLR) IC50 | IL-2 Production (Jurkat Cells) IC50 | Data Source |
| This compound | (Hypothesized) | 0.8 nM | 1.2 nM | Internal Data (Illustrative) |
| Tacrolimus | Calcineurin-NFAT | 0.1-1.0 ng/mL (~0.12-1.24 nM) | ~3.125 ng/mL (~3.88 nM) | [1] |
| Sirolimus | PI3K/AKT/mTOR | 6 ng/ml (~6.57 nM) (on B-cells) | Not applicable (downstream of IL-2R) | [2][3] |
Note on Comparative Data: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data for Tacrolimus and Sirolimus are derived from published literature and are provided as a reference range. Sirolimus's primary mechanism is to block signals downstream of the IL-2 receptor, not to inhibit IL-2 production itself. The provided Sirolimus IC50 value is for B-cell proliferation, as it potently inhibits this process, unlike Tacrolimus which has a minimal effect.[2][3]
II. Mechanisms of Action: A Comparative Overview
The immunosuppressive effects of Tacrolimus and Sirolimus are mediated through distinct intracellular signaling pathways.
-
Tacrolimus: As a calcineurin inhibitor, Tacrolimus binds to the immunophilin FKBP12.[4][5] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][5]
-
Sirolimus (Rapamycin): Sirolimus also binds to FKBP12, but this complex does not inhibit calcineurin.[6] Instead, the Sirolimus-FKBP12 complex binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6][7] By inhibiting mTOR, Sirolimus blocks the signal transduction cascade downstream of the IL-2 receptor, thereby preventing T-cell proliferation and differentiation in response to IL-2.[6][7]
The hypothetical compound This compound is postulated to exert its immunosuppressive effects through a novel mechanism that warrants further investigation.
III. Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate interpretation of the comparative data.
This assay measures the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator), mimicking the initial stages of transplant rejection.
Objective: To determine the IC50 of immunosuppressive compounds on T-cell proliferation.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two healthy, unrelated donors using density gradient centrifugation.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator) are treated with Mitomycin-C or irradiation to arrest their proliferation.
-
Co-culture: Responder PBMCs are cultured with the prepared stimulator cells at a 1:1 ratio in 96-well plates.
-
Compound Treatment: A serial dilution of the test compounds (this compound, Tacrolimus, Sirolimus) is added to the co-cultures.
-
Incubation: The plates are incubated for 5-7 days to allow for T-cell proliferation.
-
Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or using a dye-dilution assay (e.g., CFSE) analyzed by flow cytometry.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of each compound.
This assay quantifies the production of IL-2, a critical cytokine for T-cell activation and proliferation, from stimulated T-cells.
Objective: To determine the IC50 of immunosuppressive compounds on IL-2 production.
Methodology:
-
Cell Culture: Jurkat T-cells, an immortalized line of human T lymphocytes, are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Treatment: The cells are pre-incubated with a serial dilution of the test compounds for 1-2 hours.
-
Stimulation: T-cell activation and IL-2 production are induced by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or by using anti-CD3/anti-CD28 antibodies.
-
Incubation: The plates are incubated for 16-24 hours.
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: The IC50 value is calculated from the dose-response curve for the inhibition of IL-2 production.
References
- 1. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagent SC-67655: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of the laboratory reagent designated as SC-67655.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this designation is likely a product-specific identifier. The following procedures provide a universal workflow for determining the correct disposal pathway for any laboratory chemical, including this compound, by leveraging the information provided by the manufacturer and adhering to institutional and regulatory protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the product's Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling procedures.
Personal Protective Equipment (PPE): Based on general laboratory safety standards, the following PPE should be worn when handling potentially hazardous chemicals:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear protective gloves appropriate for the chemical class.
-
Body Protection: A lab coat or other protective clothing is recommended.[1]
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash the affected area with soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water.[1] |
| Ingestion | Clean the mouth with water. Never give anything by mouth to an unconscious person.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial identification to final disposal.
Key Information for Disposal from the Safety Data Sheet (SDS)
The SDS for any chemical is a critical document for determining its proper disposal. When you obtain the SDS for this compound, pay close attention to the following sections:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions, including incompatible materials.[1] | Informs how to safely store the waste pending disposal and which chemicals it should not be mixed with. |
| Section 8: Exposure Controls/Personal Protection | Details the necessary personal protective equipment (PPE) for safe handling.[1] | Ensures personal safety during the waste transfer and handling process. |
| Section 12: Ecological Information | Contains information on the potential environmental impact of the chemical.[1] | Helps in understanding the importance of preventing release to the environment and informs waste treatment considerations. |
| Section 13: Disposal Considerations | Provides specific guidance on the proper disposal of the chemical and its container. | This is the most direct source of information for disposal procedures, though it often refers to following local regulations. |
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste is governed by a framework of federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA).
Generator Categories: Your laboratory will fall into one of three categories based on the quantity of hazardous waste generated per month, which dictates specific compliance requirements:
-
Very Small Quantity Generator (VSQG): Generates ≤ 100 kg of non-acutely hazardous waste.
-
Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg of non-acutely hazardous waste.
-
Large Quantity Generator (LQG): Generates ≥ 1,000 kg of non-acutely hazardous waste or > 1 kg of acutely hazardous waste.
It is crucial to be aware of your facility's generator status and the associated regulations.
Experimental Protocols for Waste Characterization
While detailed experimental analysis of the waste is typically not performed in a research lab for disposal purposes, the initial characterization is based on the known properties of the chemical from the SDS. Should you need to neutralize a waste stream as part of a standard operating procedure, it is essential to have a detailed, validated protocol.
Example: Neutralization of an Acidic Waste Stream (Illustrative)
-
Preparation: Conduct the procedure in a fume hood while wearing appropriate PPE (acid-resistant gloves, goggles, lab coat). Have a spill kit ready.
-
Dilution: Slowly add the acidic waste to a large volume of cold water in a suitable container (e.g., a large beaker or carboy).
-
Neutralization: While stirring continuously, slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is within the acceptable range for your institution's drain disposal policy (typically between 6 and 9).
-
Disposal: Once neutralized and confirmed to be non-hazardous, the solution may be eligible for drain disposal, pending institutional approval.
Note: This is a generalized example. Always follow a specific, approved protocol for any chemical neutralization.
By following this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound and other chemical reagents, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's Environmental Health & Safety department for specific guidance.
References
Personal protective equipment for handling SC-67655
Essential Safety and Handling Guide for SC-67655
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for the compound designated as this compound could be located in publicly available resources. The following guidance is based on the potential classification of this compound as a research chemical and a structural analog of Celecoxib, a known COX-2 inhibitor. The safety precautions outlined below are general best practices for handling novel compounds with unknown toxicity and are supplemented with hazard information from its potential parent compound. It is imperative to treat this compound as a substance with unknown and potentially significant hazards.
Hazard Identification and Risk Assessment
Given its likely association with Celecoxib, this compound should be handled as a potentially bioactive and hazardous compound. The primary risks are anticipated to be similar to other non-steroidal anti-inflammatory drugs (NSAIDs) and may include:
-
Acute Effects: Potential for irritation to the skin, eyes, and respiratory tract. Ingestion could lead to gastrointestinal discomfort or more severe complications.
-
Chronic Effects: As an analog of Celecoxib, there may be risks associated with long-term exposure, potentially affecting the gastrointestinal, cardiovascular, renal, and hepatic systems.
-
Reproductive Hazards: The MSDS for a related herbicide product indicated the potential for birth defects in laboratory animals at doses toxic to the mother.[1] While the direct relevance to this compound is unconfirmed, this underscores the need for caution, particularly for researchers of child-bearing potential.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes and Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a splash hazard. |
| Skin and Body | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a low-permeability material. |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for higher-risk procedures. Gloves should be changed immediately if contaminated. | |
| Full-Length Pants and Closed-Toe Shoes | Standard laboratory attire to protect the lower body from spills. | |
| Respiratory | Fume Hood or Respirator | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
3.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the compound.
-
Review MSDS (Surrogate): Review the MSDS for Celecoxib or a similar analog to be reminded of the potential hazards.
3.2. Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If working with a powdered form, carefully weigh the required amount in the fume hood to prevent inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood.
3.3. Post-Handling:
-
Decontamination: Wipe down all surfaces in the designated area with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound". Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or involves a volatile solvent, evacuate the entire lab and contact the institutional safety office. For small spills, and if properly trained and equipped, contain the spill with an absorbent material and clean the area with an appropriate decontaminant. All spill cleanup materials must be disposed of as hazardous waste. |
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Disposal pathway for this compound contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
